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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Fluorocyclopentan-1-ol: Synthesis, Properties, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1][2][3] Among the vast array of fluorinated building blocks, 2-fluorocyclopentan-1-ol emerges as a versatile and valuable synthon. Its constrained alicyclic ring and vicinal fluoro- and hydroxyl- functionalities provide a stereochemically rich framework for constructing complex and biologically active molecules, including analogues of prostaglandins and precursors to leukotrienes.[4][5]

This guide provides a comprehensive technical overview of 2-fluorocyclopentan-1-ol, designed for professionals in chemical research and drug development. We will delve into its fundamental physicochemical and stereochemical properties, detail robust synthetic and characterization methodologies, and explore its applications as a key intermediate in the synthesis of high-value compounds. The narrative emphasizes the causality behind experimental choices, ensuring that the presented protocols are not merely recipes but self-validating systems grounded in established chemical principles.

Part 1: Physicochemical and Stereochemical Properties

2-Fluorocyclopentan-1-ol is a halogenated alcohol whose properties are dictated by the interplay between the hydroxyl group, the fluorine atom, and the cyclopentyl ring.

Physicochemical Data

The fundamental properties of 2-fluorocyclopentan-1-ol are summarized below. It is important to note that while some data is available for the general structure, specific properties can vary between stereoisomers.

PropertyValueSource
Molecular Formula C₅H₉FOPubChem[6]
Molecular Weight 104.12 g/mol PubChem[6]
Appearance Colorless liquid (predicted)-
Boiling Point 57-59 °C at 10 Torr (for 2-fluorocyclopentanone precursor)ChemicalBook[7]
Density 1.07 ± 0.1 g/cm³ (predicted)ChemicalBook[7]
XLogP3-AA 0.9PubChem[6]
Hydrogen Bond Donor Count 1PubChem[6]
Hydrogen Bond Acceptor Count 2PubChem[6]
Topological Polar Surface Area 20.2 ŲPubChem[6]
Stereoisomerism: The Four Faces of a Molecule

The structure of 2-fluorocyclopentan-1-ol contains two stereogenic centers at the C1 and C2 positions.[8] This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers: the cis and trans diastereomers.

  • cis-isomers: The fluorine atom and the hydroxyl group are on the same face of the cyclopentane ring. This pair consists of (1R,2S)-2-fluorocyclopentan-1-ol and (1S,2R)-2-fluorocyclopentan-1-ol.

  • trans-isomers: The fluorine atom and the hydroxyl group are on opposite faces of the ring. This pair consists of (1R,2R)-2-fluorocyclopentan-1-ol and (1S,2S)-2-fluorocyclopentan-1-ol.[9]

The spatial arrangement of these substituents significantly impacts the molecule's conformation, polarity, and how it interacts with chiral environments such as enzymes or chiral catalysts. The ability to selectively synthesize a single, optically pure stereoisomer is therefore of paramount importance for its application in drug development.[4]

Caption: Stereochemical relationships of 2-fluorocyclopentan-1-ol isomers.

Part 2: Synthesis and Mechanistic Insights

The synthesis of 2-fluorocyclopentan-1-ol, particularly its individual stereoisomers, is a non-trivial task that requires careful selection of reagents and reaction pathways. A common and effective strategy involves the regioselective ring-opening of cyclopentene oxide, followed by enzymatic resolution to isolate the desired enantiomers.

Synthetic Workflow: From Epoxide to Enantiopure Fluoroalcohol

A validated approach to obtaining all four stereoisomers involves a chemoenzymatic process. This method leverages a non-selective chemical fluorination to create a racemic mixture, followed by a highly selective enzymatic step to separate the enantiomers.[4][5]

SynthesisWorkflow cluster_enzymatic Enzymatic Kinetic Resolution start Cyclopentene Oxide reagent1 HF / Pyridine or Et3N·3HF product1 rac-trans-2-Fluorocyclopentan-1-ol reagent1->product1 Ring Opening reagent2 Lipase (e.g., from Burkholderia cepacia) + Acyl Donor (e.g., Vinyl Acetate) product1->reagent2 Transesterification product2 (1R,2R)-2-Fluorocyclopentan-1-ol (unreacted alcohol) reagent2->product2 Selective Enantiomer product3 (1S,2S)-2-Fluorocyclopentyl Acetate (esterified) reagent2->product3 Selective Enantiomer hydrolysis Hydrolysis (e.g., K2CO3, MeOH) product3->hydrolysis final_product (1S,2S)-2-Fluorocyclopentan-1-ol hydrolysis->final_product

Caption: Chemoenzymatic synthesis workflow for enantiopure trans-2-fluorocyclopentan-1-ol.

Detailed Experimental Protocol: Synthesis of rac-trans-2-Fluorocyclopentan-1-ol

This protocol describes the ring-opening of cyclopentene oxide.

Causality: The choice of a fluoride source like triethylamine trihydrofluoride (Et₃N·3HF) is critical. It is less corrosive and easier to handle than anhydrous HF, while still providing a nucleophilic fluoride ion for the epoxide opening. The reaction proceeds via an SN2 mechanism, leading predominantly to the trans product due to backside attack of the fluoride on the protonated epoxide intermediate.

Methodology:

  • Setup: To a stirred solution of cyclopentene oxide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a fluorinated ethylene propylene (FEP) or polyethylene flask at 0 °C, add triethylamine trihydrofluoride (1.2 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield rac-trans-2-fluorocyclopentan-1-ol.

Protocol: Enzymatic Kinetic Resolution of rac-trans-2-Fluorocyclopentan-1-ol

Causality: Lipases are highly stereoselective enzymes. In a non-aqueous medium, they can catalyze the acylation of one enantiomer of a racemic alcohol at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers. Burkholderia cepacia lipase is often chosen for its high enantioselectivity (E > 100) in this specific transformation.[5]

Methodology:

  • Setup: In a flask, dissolve rac-trans-2-fluorocyclopentan-1-ol (1.0 eq) and vinyl acetate (2.0 eq, as the acyl donor) in an organic solvent like diisopropyl ether.

  • Enzymatic Reaction: Add the lipase from Burkholderia cepacia (e.g., 20 mg per mmol of substrate). Seal the flask and shake it in an incubator at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the conversion (ideally to ~50%) by GC analysis of aliquots taken from the reaction mixture.

  • Separation: Once ~50% conversion is reached, filter off the enzyme. Concentrate the filtrate under reduced pressure.

  • Purification: Separate the resulting ester ((1S,2S)-2-fluorocyclopentyl acetate) from the unreacted alcohol ((1R,2R)-2-fluorocyclopentan-1-ol) by column chromatography.

  • Hydrolysis (Optional): The separated ester can be hydrolyzed using a mild base (e.g., potassium carbonate in methanol) to yield the enantiopure (1S,2S)-2-fluorocyclopentan-1-ol.

Part 3: Spectroscopic Characterization

Unambiguous characterization of 2-fluorocyclopentan-1-ol is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, with ¹H, ¹³C, and ¹⁹F NMR providing complementary information to confirm the structure and stereochemistry.[10][11][12][13]

NucleusKey Diagnostic Features
¹H NMR - The proton attached to the fluorine-bearing carbon (H-C-F) appears as a complex multiplet due to coupling with both neighboring protons and the fluorine atom (large ²JHF coupling constant). - The proton on the hydroxyl-bearing carbon (H-C-OH) also shows characteristic splitting. - The relative stereochemistry (cis vs. trans) can often be determined by the magnitude of the coupling constants between H1 and H2.
¹³C NMR - The carbon atom bonded to fluorine (C-F) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 170-250 Hz, resulting in a doublet. - The carbon atom adjacent to the C-F bond (C-C-F) will show a smaller two-bond coupling (²JCF), also appearing as a doublet.
¹⁹F NMR - Provides the most direct evidence of the fluorine atom. The spectrum typically shows a single resonance for this molecule. - The chemical shift is indicative of the electronic environment of the fluorine. - The multiplicity of the signal will be a multiplet due to coupling with adjacent protons.
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. - A strong absorption band in the region of 1000-1100 cm⁻¹ corresponds to the C-F stretching vibration.

Part 4: Applications in Medicinal Chemistry and Drug Development

The 2-fluorocyclopentan-1-ol scaffold is a valuable building block for creating analogues of biologically active molecules, particularly where conformational restriction and modulation of polarity are desired.

Role as a Bioisostere and Conformational Probe

The substitution of a hydrogen atom or a hydroxyl group with fluorine can lead to significant improvements in a drug candidate's profile.[3]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Introducing fluorine at a metabolically vulnerable position can increase a drug's half-life.

  • Modulation of Acidity: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the hydroxyl group in 2-fluorocyclopentan-1-ol, which can affect binding to target proteins.

  • Conformational Control: The gauche effect between the fluorine and oxygen atoms can influence the preferred conformation of the cyclopentane ring, locking it into a specific shape that may be more favorable for binding to a biological target.

Incorporation into Bioactive Molecules

While specific FDA-approved drugs containing the 2-fluorocyclopentan-1-ol core are not prominently documented, the fluorinated cyclopentane motif is present in various developmental compounds.[14] It serves as a key intermediate for:

  • Prostaglandin Analogues: Prostaglandins are potent signaling molecules with a cyclopentane core. Fluorination can enhance their metabolic stability and selectivity for specific prostaglandin receptors.[5]

  • Carbocyclic Nucleosides: These are nucleoside analogues where the furanose ring is replaced by a cyclopentane or cyclopentene ring. They are a critical class of antiviral and anticancer agents. The stereochemistry of the substituents on the cyclopentane ring is crucial for activity, and 2-fluorocyclopentan-1-ol provides a pre-functionalized, stereochemically defined starting point.

  • Enzyme Inhibitors: The scaffold can be elaborated to target various enzymes where specific hydrophobic and hydrogen-bonding interactions are required for potent inhibition.

Application cluster_mods Chemical Modifications cluster_targets Target Bioactive Molecules start 2-Fluorocyclopentan-1-ol (Chiral Building Block) mod1 Oxidation of -OH start->mod1 Synthetic Elaboration mod2 Functionalization of -OH (e.g., Mitsunobu, etherification) start->mod2 Synthetic Elaboration mod3 Further substitution on ring start->mod3 Synthetic Elaboration target1 Prostaglandin Analogues mod1->target1 target2 Carbocyclic Nucleosides (Antivirals/Anticancer) mod2->target2 target3 Enzyme Inhibitors mod3->target3

Sources

Exploratory

The Strategic Incorporation of Fluorine: A Technical Guide for Researchers in Drug Development

Abstract Organofluorine chemistry, a field that has burgeoned from its inception in the 19th century, has become an indispensable pillar of modern medicinal chemistry.[1][2] The strategic introduction of fluorine into mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Organofluorine chemistry, a field that has burgeoned from its inception in the 19th century, has become an indispensable pillar of modern medicinal chemistry.[1][2] The strategic introduction of fluorine into molecular scaffolds can profoundly alter their physicochemical and biological properties, offering a powerful tool to address the multifaceted challenges of drug discovery and development.[3][4] This guide provides an in-depth exploration of the core principles of organofluorine chemistry, from the fundamental properties of the carbon-fluorine bond to the latest advancements in synthetic methodologies. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and synthesize novel fluorinated compounds with enhanced therapeutic potential. We will delve into the mechanistic underpinnings of key fluorination reactions, provide practical, field-proven protocols, and illuminate the transformative impact of fluorine on pharmacokinetics, metabolic stability, and target engagement.[5][6] Furthermore, this guide will explore the burgeoning role of fluorine-18 in positron emission tomography (PET) imaging, a critical technology for preclinical and clinical drug evaluation.[7][8]

The Unparalleled Influence of Fluorine in Molecular Design

The unique properties of the fluorine atom, stemming from its high electronegativity and small size, are the bedrock of its utility in medicinal chemistry. When incorporated into an organic molecule, fluorine imparts a range of effects that can be leveraged to overcome common hurdles in drug development.[3][9]

The Carbon-Fluorine Bond: A Source of Strength and Polarity

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a characteristic that underpins the enhanced metabolic stability of many fluorinated drugs.[2][9] This exceptional strength makes the C-F bond resistant to enzymatic cleavage, effectively "blocking" sites of metabolism and prolonging the in vivo lifetime of a drug candidate.[10][11]

Beyond its strength, the high polarity of the C-F bond, arising from fluorine's extreme electronegativity, introduces significant electronic perturbations within a molecule. This can modulate the acidity or basicity (pKa) of nearby functional groups, which in turn influences a compound's solubility, membrane permeability, and binding interactions with its biological target.[3][4]

PropertyC-H BondC-F BondImplication in Drug Design
Bond Dissociation Energy (kcal/mol) ~105 (in CH4)~110 (in CH3F)Increased metabolic stability[11]
Electronegativity of Halogen 2.20 (H)3.98 (F)Altered pKa, dipole moment, and binding interactions[3][4]
Van der Waals Radius (Å) 1.20 (H)1.47 (F)Minimal steric hindrance, often acting as a bioisostere for hydrogen[3]
Strategic Modulation of Physicochemical Properties

The introduction of fluorine can be a powerful strategy to fine-tune a drug candidate's lipophilicity, a critical parameter governing its absorption, distribution, metabolism, and excretion (ADME) profile. While counterintuitive given fluorine's electronegativity, the substitution of hydrogen with fluorine often increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[5][10]

Furthermore, the strategic placement of fluorine can induce favorable conformational changes in a molecule. These conformational biases can lock the molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its target protein.[5]

Synthetic Strategies for the Introduction of Fluorine

The deliberate and selective installation of fluorine into complex organic molecules has been a long-standing challenge in synthetic chemistry. However, the past few decades have witnessed a surge in the development of novel and efficient fluorination methods.[9][12]

Nucleophilic Fluorination: The Workhorse of C-F Bond Formation

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. While conceptually straightforward, the poor nucleophilicity and low solubility of common fluoride sources have historically hampered this approach.[13] Modern advancements have led to the development of more effective fluoride reagents and catalytic systems.

G cluster_start Starting Material Preparation cluster_reagents Reagent Selection cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product start Substrate with Leaving Group (e.g., -OTs, -Br) reaction Reaction in Anhydrous Solvent under Inert Atmosphere start->reaction fluoride Fluoride Source (e.g., KF, CsF, TBAF) fluoride->reaction catalyst Phase-Transfer Catalyst or Metal Catalyst (Optional) catalyst->reaction workup Aqueous Work-up reaction->workup purification Chromatographic Purification workup->purification product Fluorinated Product purification->product

Caption: General workflow for a nucleophilic fluorination reaction.

The Halex reaction is a classic and industrially important method for introducing fluorine into aromatic rings activated by electron-withdrawing groups.

  • Reagents and Equipment:

    • Activated aryl chloride (e.g., 2,4-dinitrochlorobenzene)

    • Anhydrous potassium fluoride (KF)

    • High-boiling polar aprotic solvent (e.g., DMSO, sulfolane)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a dried round-bottom flask under an inert atmosphere, add the activated aryl chloride and anhydrous potassium fluoride.

    • Add the polar aprotic solvent.

    • Heat the reaction mixture to a high temperature (typically 150-220 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography.

Causality: The high temperature is necessary to overcome the high lattice energy of KF and facilitate the nucleophilic aromatic substitution. The polar aprotic solvent helps to solubilize the fluoride salt and stabilize the transition state.

Electrophilic Fluorination: Taming the Beast

Electrophilic fluorination reagents deliver a "F+" equivalent to a nucleophilic substrate. Early electrophilic fluorinating agents were often hazardous and difficult to handle. The development of N-F reagents, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), has revolutionized this area, providing bench-stable and selective sources of electrophilic fluorine.[14][15]

G cluster_mech Electrophilic Fluorination Mechanism Enolate Enolate Intermediate Transition_State Transition State Enolate->Transition_State NF_Reagent N-F Reagent (e.g., NFSI) NF_Reagent->Transition_State Product α-Fluorinated Carbonyl Transition_State->Product Byproduct N-anion byproduct Transition_State->Byproduct

Caption: Simplified mechanism of electrophilic fluorination of an enolate.

Catalytic asymmetric fluorination is a powerful tool for the synthesis of chiral organofluorine compounds.[16][17]

  • Reagents and Equipment:

    • β-keto ester

    • Electrophilic fluorinating agent (e.g., NFSI)

    • Chiral catalyst (e.g., a chiral copper-bis(oxazoline) complex)[14]

    • Anhydrous solvent (e.g., THF, dichloromethane)

    • Schlenk flask or glovebox for handling air- and moisture-sensitive reagents

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the chiral catalyst to a Schlenk flask.

    • Add the anhydrous solvent, followed by the β-keto ester.

    • Stir the mixture at the desired temperature (often room temperature or below) for a short period to allow for complex formation.

    • Add the electrophilic fluorinating agent in one portion or portion-wise.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate if using NFSI).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography to obtain the enantioenriched α-fluoro-β-keto ester.

Causality: The chiral catalyst creates a chiral environment around the substrate, directing the attack of the electrophilic fluorine to one face of the enolate, thereby inducing asymmetry in the product.[14]

The Transformative Role of Fluorine-18 in PET Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo.[18][19] The positron-emitting isotope fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable decay properties, including a convenient half-life of approximately 110 minutes and low positron energy.[7][20]

The ability to label drug candidates with ¹⁸F enables researchers to study their biodistribution, pharmacokinetics, and target engagement in real-time in living subjects, providing invaluable data for drug development.[4][21] The most common ¹⁸F-labeled radiotracer is [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG), a glucose analog used extensively in oncology to detect tumors with high metabolic activity.[8][18]

Workflow for ¹⁸F-Radiolabeling

G cluster_prod ¹⁸F Production cluster_synth Radiosynthesis cluster_purify Purification cluster_qc Quality Control cluster_final Final Product cyclotron Cyclotron Production of [¹⁸F]Fluoride synthesis Automated Radiosynthesis Module cyclotron->synthesis precursor Precursor Molecule precursor->synthesis hplc HPLC Purification synthesis->hplc qc Radiochemical Purity, Molar Activity hplc->qc final_product Injectable ¹⁸F-Radiotracer qc->final_product

Caption: General workflow for the production of an ¹⁸F-radiotracer.

Environmental and Safety Considerations

While organofluorine compounds have brought immense benefits, it is crucial to acknowledge their potential environmental impact. The exceptional stability of the C-F bond can lead to persistence in the environment.[1][22] Certain classes of highly fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), are known to be persistent, bioaccumulative, and toxic.[22][23] Therefore, the design of new organofluorine compounds should consider not only their therapeutic efficacy but also their environmental fate.

In the laboratory, handling fluorinating agents requires special precautions due to their reactivity and potential toxicity.[1] It is imperative to work in a well-ventilated fume hood and use appropriate personal protective equipment.

Future Perspectives

The field of organofluorine chemistry continues to evolve at a rapid pace. The development of late-stage fluorination methods, which allow for the introduction of fluorine at the final stages of a synthetic sequence, is a particularly active area of research.[24] These methods are highly valuable in drug discovery as they enable the rapid generation of fluorinated analogs of complex lead compounds for structure-activity relationship studies.

Furthermore, advancements in catalytic C-F bond activation are providing new avenues for the synthesis of partially fluorinated compounds that are otherwise difficult to access.[25][26][27] As our understanding of the intricate interplay between fluorine and biological systems deepens, the rational design of next-generation fluorinated therapeutics and diagnostic agents will undoubtedly continue to shape the future of medicine.

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Sources

Foundational

An In-Depth Technical Guide to 2-Fluorocyclopentan-1-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-fluorocyclopentan-1-ol, a valuable fluorinated building block in medicinal chemistry. We will delve into i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-fluorocyclopentan-1-ol, a valuable fluorinated building block in medicinal chemistry. We will delve into its chemical identity, stereoselective synthesis, physicochemical and spectroscopic properties, and its emerging applications in the development of novel therapeutics.

Core Chemical Identity

2-Fluorocyclopentan-1-ol is a cyclic alcohol distinguished by the presence of a fluorine atom on the carbon adjacent to the hydroxyl group. This structural feature significantly influences its chemical reactivity and biological properties.

Molecular Formula: C₅H₉FO

The molecule exists as different stereoisomers, each with a unique Chemical Abstracts Service (CAS) number. The stereochemistry (cis or trans) profoundly impacts the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

StereoisomerCAS Number
2-Fluorocyclopentan-1-ol (unspecified stereochemistry)1993-91-5[1]
(1R,2R)-2-Fluorocyclopentan-1-ol (trans)13378-44-4[2]
cis-2-Fluorocyclopentan-1-ol20421-49-2[3]

Synthesis and Stereocontrol

The synthesis of enantiomerically pure 2-fluorocyclopentan-1-ol is crucial for its application in drug development, as different enantiomers can exhibit distinct pharmacological activities. A highly effective method for obtaining all possible stereoisomers involves the enzymatic kinetic resolution of racemic cis- and trans-2-fluorocyclopentan-1-ols.[4]

Preparation of Racemic 2-Fluorocyclopentan-1-ol

A common and efficient route to racemic 2-fluorocyclopentan-1-ol is the ring-opening of cyclopentene oxide with a fluoride source. This reaction typically proceeds via an S(_N)2 mechanism, leading to the formation of the trans-isomer as the major product. The use of reagents like potassium hydrogen fluoride (KHF₂) or hydrogen fluoride-pyridine complex is common.

Conceptual Workflow for Racemic Synthesis

start Cyclopentene Oxide product Racemic trans-2-Fluorocyclopentan-1-ol start->product Ring Opening reagent Fluoride Source (e.g., KHF₂) reagent->product

Caption: Ring-opening of cyclopentene oxide to yield racemic trans-2-fluorocyclopentan-1-ol.

Enzymatic Kinetic Resolution

The separation of the racemic mixture into its constituent enantiomers can be achieved with high efficiency and enantioselectivity using lipases.[4] The enzyme selectively catalyzes the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.

Experimental Protocol: Enzymatic Kinetic Resolution of trans-2-Fluorocyclopentan-1-ol [4]

  • Reaction Setup: To a solution of racemic trans-2-fluorocyclopentan-1-ol in an appropriate organic solvent (e.g., tert-butyl methyl ether), add vinyl acetate as the acyl donor.

  • Enzyme Addition: Introduce a lipase, such as Burkholderia cepacia lipase (BCL), to the reaction mixture. The enzyme loading is typically a small weight percentage relative to the substrate.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., room temperature) and monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until approximately 50% conversion is reached.

  • Workup and Separation: Upon reaching the desired conversion, the enzyme is removed by filtration. The solvent is evaporated, and the resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer is separated by column chromatography.

  • Hydrolysis (optional): The separated acylated enantiomer can be hydrolyzed back to the alcohol to obtain the other enantiomerically pure stereoisomer.

This method has been shown to produce enantiomerically pure (1R,2R)- and (1S,2S)-2-fluorocyclopentanols with high enantiomeric excesses (ee > 96%).[4] A similar strategy can be applied to the resolution of cis-2-fluorocyclopentan-1-ol.

Workflow for Enzymatic Kinetic Resolution

racemate Racemic 2-Fluorocyclopentan-1-ol separation Separation (Chromatography) racemate->separation reagents Lipase + Acyl Donor reagents->separation enantiomer1 Enantiomer 1 (Acylated) separation->enantiomer1 enantiomer2 Enantiomer 2 (Unreacted Alcohol) separation->enantiomer2

Caption: Enzymatic kinetic resolution separates racemic 2-fluorocyclopentan-1-ol.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 2-fluorocyclopentan-1-ol are essential for its characterization and quality control.

Physicochemical Properties (Predicted)

Experimentally determined physicochemical data for 2-fluorocyclopentan-1-ol is not widely available in the literature. The following are computed properties from reputable chemical databases.

PropertyValueSource
Molecular Weight104.12 g/mol PubChem[1]
XLogP3-AA0.9PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Boiling Point (of precursor 2-fluorocyclopentan-1-one)57-59 °C (10 Torr)ChemicalBook[5]
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 2-fluorocyclopentan-1-ol. The presence of the fluorine atom introduces characteristic couplings that are diagnostic.

  • ¹H NMR: The protons on the carbons bearing the fluorine and hydroxyl groups (CHF and CHOH) typically appear as multiplets in the range of 4.3 to 4.8 ppm. The coupling constants between protons and the fluorine atom (JHF) are crucial for stereochemical assignment.[4]

  • ¹³C NMR: All five carbon signals are expected to be split by the fluorine atom. The carbon directly bonded to fluorine (C-F) exhibits a large one-bond coupling constant (¹JCF) of approximately 177 Hz.[4]

  • ¹⁹F NMR: The fluorine signal for 2-fluorocyclopentanols is typically observed around -185 ppm.[4] The analysis of ¹H-¹⁹F and ¹³C-¹⁹F correlations in 2D NMR experiments provides unambiguous structural and stereochemical information.[6]

Applications in Drug Development

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine can improve metabolic stability, binding affinity, and lipophilicity, and modulate the pKa of nearby functional groups.[7] 2-Fluorocyclopentan-1-ol serves as a chiral building block for the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Prostaglandins and Leukotrienes

Vicinal halocyclopentanols are valuable synthetic intermediates for a range of biologically active compounds, including prostaglandins and leukotriene precursors.[4][8] These classes of molecules are involved in inflammation and other physiological processes, making them important targets for drug development.

Building Block for Antiviral Agents

The cyclopentane ring is a core structure in many antiviral nucleoside analogues. The incorporation of a fluorine atom can enhance the antiviral activity and improve the pharmacokinetic profile of these drugs.[7] Enantiomerically pure 2-fluorocyclopentan-1-ols can be converted to the corresponding 2-fluorocyclopentan-1-amines via methods like the Mitsunobu reaction.[4][8] These fluorinated amino-cyclopentanols are key precursors for the synthesis of carbocyclic nucleoside analogues with potential antiviral activity against a range of viruses.

Logical Flow from Building Block to Application

start 2-Fluorocyclopentan-1-ol intermediate Fluorinated Cyclopentane Derivatives (e.g., Amines, Azides) start->intermediate Functional Group Interconversion application Potential Therapeutics (e.g., Antivirals, Anti-inflammatory) intermediate->application Scaffold Incorporation

Caption: Synthetic utility of 2-fluorocyclopentan-1-ol in medicinal chemistry.

Safety and Handling

For (1R,2R)-2-Fluorocyclopentan-1-ol, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards:

  • H227: Combustible liquid[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

2-Fluorocyclopentan-1-ol, particularly in its enantiomerically pure forms, is a highly valuable and versatile building block for the synthesis of complex and biologically active molecules. The well-established methods for its stereoselective synthesis, combined with the beneficial effects of fluorine incorporation in drug candidates, position this compound as a key resource for researchers and professionals in the field of drug discovery and development. Its application as a precursor to prostaglandins, leukotrienes, and antiviral agents underscores its potential in addressing significant therapeutic needs.

References

  • Kolodiazhna, O. O., Kolodiazhnyi, O. I., & Veriovka, O. S. (2022).
  • AZoM. (n.d.). 1H, 19F, and 13C Analysis in Under Two Minutes. Retrieved February 7, 2026, from [Link]

  • Hein, S. J., et al. (n.d.). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia.
  • Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(3), 1-28.
  • Kiss, L. (n.d.). Ring opening of epoxycyclopentane derivatives 90 and 91 with excess... ResearchGate. Retrieved February 7, 2026, from [Link]

  • Kolodiazhna, O. O., Veriovka, O. S., & Kolodiazhna, A. O. (2019). Enzymatic synthesis of enantiomerically pure 1,2-fluorocyclopentanols and 1,2-aminofluorocyclopentanes. Dopovidi Nacional'noi akademii nauk Ukraini, (7), 66-73.
  • PubChem. (n.d.). 2-Fluorocyclopentanol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Aguilar, J. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Gerig, J. T. (n.d.). Fluorine NMR. Retrieved February 7, 2026, from [Link]

  • Farnham, W. B., et al. (1999). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. The Journal of Organic Chemistry, 64(20), 7647-7654.
  • Gouse, V., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Scientific Reports, 12(1), 1-13.
  • Borowiecki, P., & Drabowicz, J. (2021).
  • Konno, T., et al. (2018). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry, 14, 1-8.
  • Lee, S. J., et al. (2018). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. Organic Letters, 20(15), 4488-4492.
  • ChemRxiv. (2026, February 5). Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks.
  • PubChem. (n.d.). Cis-2-fluorocyclopentan-1-ol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Singh, R. P., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6599.
  • Grygorenko, O. O., et al. (2025, December 21). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery.
  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261-1265.
  • Wenska, G., et al. (2008). Fluorinated methylenecyclopropane analogues of nucleosides. Synthesis and antiviral activity of (Z)- and (E)-9-{[(2-fluoromethyl-2-hydroxymethyl)-cyclopropylidene]methyl}adenine and -guanine. Bioorganic & Medicinal Chemistry, 16(5), 2053-2060.
  • PubChem. (n.d.). (1R,2R)-2-Fluorocyclopentan-1-ol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Perfluorocyclopentane. Retrieved February 7, 2026, from [Link]

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Exploratory

Technical Guide: Strategic Utilization of 2-Fluorocyclopentan-1-ol in Chemical Biology and Material Science

Executive Summary 2-Fluorocyclopentan-1-ol represents a "privileged scaffold" in modern small-molecule discovery. Unlike its acyclic counterparts, this molecule offers a unique intersection of conformational restriction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluorocyclopentan-1-ol represents a "privileged scaffold" in modern small-molecule discovery. Unlike its acyclic counterparts, this molecule offers a unique intersection of conformational restriction (via the cyclopentane ring) and electronic modulation (via the fluorine gauche effect). For researchers in drug development, this scaffold is not merely a building block; it is a tool to tune lipophilicity (


), metabolic stability, and receptor binding affinity without significantly altering steric bulk.

This guide moves beyond basic characterization to explore high-value research areas: Fragment-Based Drug Discovery (FBDD) , Enzymatic Kinetic Resolution , and


F-Radiotracer Design .

Part 1: Structural Dynamics & The Fluorine Gauche Effect

Understanding the behavior of 2-fluorocyclopentan-1-ol requires analyzing the competition between steric repulsion and the gauche effect. In 1,2-difluoroethane, the gauche conformer is favored due to


 hyperconjugation. In 2-fluorocyclopentan-1-ol, this is complicated by ring puckering and intramolecular hydrogen bonding (IMHB).
The Conformational Landscape

The cis and trans isomers exhibit distinct energetic profiles.

  • Trans-isomer: Often exists in a diaxial-like conformation in non-polar solvents to maximize the distance between the electronegative O and F atoms (dipole minimization), though this competes with the potential for IMHB.

  • Cis-isomer: The O and F atoms are forced into proximity. While sterically crowded, this allows for a stabilizing IMHB (

    
    ), estimated to lower the energy by ~0.8 kcal/mol in gas phase.
    
Visualization: Conformational Equilibrium Logic

The following diagram illustrates the decision logic for conformational preference based on solvent polarity and substitution pattern.

ConformationalLogic Start 2-Fluorocyclopentan-1-ol (Conformational Analysis) Isomer Isomer Selection Start->Isomer Trans Trans-Isomer Isomer->Trans Cis Cis-Isomer Isomer->Cis PolarSolvent Polar Solvent (e.g., DMSO) Trans->PolarSolvent NonPolarSolvent Non-Polar Solvent (e.g., CHCl3) Trans->NonPolarSolvent IMHB Intramolecular H-Bond (O-H ... F) Cis->IMHB Diequatorial Diequatorial Preference (Dipole Solvation) PolarSolvent->Diequatorial Diaxial Diaxial Preference (Dipole Minimization) NonPolarSolvent->Diaxial Stabilization Conformational Lock (~0.8 kcal/mol stabilization) IMHB->Stabilization

Figure 1: Decision tree for predicting the dominant conformer based on stereochemistry and environmental solvent polarity.

Part 2: Synthetic Mastery & Stereochemical Control

For drug development, racemic mixtures are unacceptable. The synthesis of 2-fluorocyclopentan-1-ol typically yields the trans product via ring opening. However, obtaining enantiopure material requires biocatalysis.[1]

Protocol A: Chemical Synthesis (Racemic Trans)

Objective: Synthesis of trans-2-fluorocyclopentan-1-ol from cyclopentene oxide. Mechanism:


 attack of fluoride on the epoxide.
  • Reagents: Cyclopentene oxide (1.0 eq), Olah's Reagent (Pyridine:HF, 70:30) or

    
    .
    
  • Conditions:

    • Cool reaction vessel to 0°C (exothermic reaction).

    • Add HF reagent dropwise to the epoxide in DCM (Dichloromethane).

    • Stir at RT for 4 hours.

  • Workup (Critical): Quench with saturated ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    slowly to neutralize HF. Extract with DCM.
    
  • Yield: Typically 70-85% trans-product.

Protocol B: Enzymatic Kinetic Resolution (Enantiopure)

Objective: Separation of (1R,2R) and (1S,2S) enantiomers. Biocatalyst: Candida antarctica Lipase B (CAL-B) or Burkholderia cepacia lipase.

  • Setup: Dissolve racemic trans-2-fluorocyclopentan-1-ol in dry hexane or MTBE.

  • Acyl Donor: Add Vinyl Acetate (3.0 eq).

  • Initiation: Add immobilized Lipase (e.g., Novozym 435). Shake at 30°C.

  • Monitoring: Monitor via chiral GC. The enzyme selectively acetylates the (1R,2R)-enantiomer (E-value > 100).

  • Separation: Filter enzyme. Separate the unreacted (1S,2S)-alcohol from the (1R,2R)-acetate via column chromatography.

Visualization: Chemo-Enzymatic Workflow

SynthesisWorkflow Epoxide Cyclopentene Oxide RingOpen Ring Opening (Pyridine:HF) Epoxide->RingOpen SN2 Racemate Racemic trans-2-fluorocyclopentanol RingOpen->Racemate Lipase Kinetic Resolution (CAL-B + Vinyl Acetate) Racemate->Lipase Product1 (1S,2S)-Alcohol (Unreacted) Lipase->Product1 Slow Reacting Product2 (1R,2R)-Acetate (Esterified) Lipase->Product2 Fast Reacting Hydrolysis Chemical Hydrolysis (K2CO3/MeOH) Product2->Hydrolysis FinalProd (1R,2R)-Alcohol (Pure) Hydrolysis->FinalProd

Figure 2: Workflow for the synthesis and enzymatic resolution to obtain enantiopure isomers.

Part 3: High-Value Research Areas

Fragment-Based Drug Discovery (FBDD)

2-fluorocyclopentan-1-ol is an ideal FBDD starting point.

  • Why: It has a low molecular weight (104.12 Da), high solubility, and specific vectors for interaction (H-bond donor/acceptor + Fluorine dipole).

  • Application: It can probe hydrophobic pockets where the Fluorine atom displaces "high-energy" water molecules, a key driver of binding affinity.

  • Data Profile:

PropertyValueRelevance to Drug Design
Molecular Weight 104.12 g/mol Ideal for Fragment libraries (<300 Da rule).
LogP ~0.9Optimal lipophilicity for membrane permeability.
H-Bond Donors 1Key for active site anchoring.
H-Bond Acceptors 2 (O, F)Fluorine acts as a weak acceptor.
Rotatable Bonds 0Rigid scaffold reduces entropic penalty upon binding.
F-PET Radiotracer Development

The synthesis of


F-labeled radiotracers often utilizes nucleophilic substitution on a precursor with a leaving group (e.g., tosylate or nosylate).
  • Research Gap: Developing rapid, late-stage fluorination protocols to install

    
    F onto the cyclopentane ring to create tracers for neuroimaging. The blood-brain barrier (BBB) permeability of this scaffold is excellent.
    
  • Protocol Insight: Use a cis-1,2-diol cyclic sulfate precursor. Opening this with

    
     yields the trans-fluoro-alcohol with high specific activity.
    
Organocatalysis & Ligand Design

The chiral backbone of 2-fluorocyclopentan-1-ol can be derivatized to create novel ligands.

  • Concept: Convert the alcohol to a phosphine or amine. The vicinal fluorine exerts an electronic withdrawing effect, reducing the basicity of the neighbor, which can accelerate reductive elimination steps in metal catalysis.

  • Target: Synthesis of Fluorinated Bis-oxazolines (Box ligands) or Fluorinated Phosphines for asymmetric hydrogenation.

References

  • PubChem. 2-Fluorocyclopentan-1-ol Compound Summary. National Library of Medicine. [Link]

  • Haufe, G. Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Arkivoc, 2022.[1] [Link]

  • Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015.[2] [Link][2]

  • Durie, A. J., et al.The influence of fluorine on the conformation of 2-fluorocyclopentan-1-ol derivatives. Chemistry – A European Journal, 2012.
  • National Center for Biotechnology Information. Kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification. (Methodological basis for Lipase protocols). [Link]

Sources

Foundational

Technical Guide: Fluorinated Cyclopentane Derivatives in Drug Discovery

This guide provides an in-depth technical review of fluorinated cyclopentane derivatives, focusing on their structural properties, synthetic accessibility, and application in medicinal chemistry.[1] Executive Summary Flu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of fluorinated cyclopentane derivatives, focusing on their structural properties, synthetic accessibility, and application in medicinal chemistry.[1]

Executive Summary

Fluorinated cyclopentane derivatives represent a high-value scaffold in modern medicinal chemistry, offering a unique solution to the "conformational blur" often found in five-membered rings. By replacing hydrogen with fluorine, researchers can lock specific ring puckering modes, modulate pKa of adjacent amines or acids, and block metabolic hot spots without significantly altering steric bulk. This guide analyzes the structural physics, synthetic pathways, and therapeutic applications of this motif.[1][2]

The "Fluorine Effect" on Cyclopentane Scaffolds

The cyclopentane ring is not planar; it exists in a dynamic equilibrium between envelope (E) and twist (T) conformations. The introduction of fluorine atoms breaks this pseudorotational degeneracy through stereoelectronic effects.

1.1 Conformational Locking

Unlike cyclohexane, where the chair conformation is dominant, cyclopentane has low barriers to pseudorotation. Fluorine substitution imposes a preferred conformation due to:

  • C–F Bond Length & Dipole: The high electronegativity of fluorine creates a strong dipole. To minimize dipolar repulsion with adjacent heteroatoms (e.g., in nucleoside analogs), the ring adopts a pucker that maximizes the distance between dipoles.

  • Gauche Effect: In 1,2-disubstituted systems, fluorine often prefers a gauche orientation relative to vicinal electron-withdrawing groups to maximize

    
     hyperconjugation.
    
1.2 Physicochemical Modulation
  • pKa Shift: An

    
    -fluorine atom can lower the pKa of a neighboring amine by 1.5–2.0 units, reducing lysosomotropism and improving oral bioavailability.
    
  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) renders the ring resistant to Cytochrome P450-mediated oxidation, a common clearance pathway for cycloalkyl rings.

Visualizing the Conformational Landscape:

Conformation Planar Planar Cyclopentane (High Energy Transition State) Envelope Envelope (E) (C-F Pseudo-Equatorial) Planar->Envelope Relief of Torsional Strain Twist Twist (T) (C-F Pseudo-Axial) Envelope->Twist Pseudorotation (Low Barrier) Bioactivity Bioactive Conformation (Target Binding) Envelope->Bioactivity Dipole Minimization Twist->Bioactivity Stereoelectronic Locking

Figure 1: The introduction of fluorine creates a thermodynamic preference for specific puckered states (Envelope or Twist), reducing the entropic penalty upon binding to a protein target.

Synthetic Strategies

Synthesis of fluorinated cyclopentanes requires overcoming the ring's tendency to undergo elimination (forming cyclopentenes) or rearrangement.

2.1 Direct Deoxoflurination

The most common approach for introducing gem-difluoro motifs is the reaction of cyclopentanones with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Challenge: Formation of vinyl fluoride byproducts.

  • Solution: Use of non-ionizable solvents (CH2Cl2) and low temperatures (-78°C) or Lewis acid catalysts (SbCl3).

2.2 Electrophilic Fluorination of Enol Ethers

For stereoselective monofluorination, particularly in carbocyclic nucleosides, electrophilic fluorination using Selectfluor™ is the gold standard.

Synthetic Pathway Diagram:

Synthesis Start Cyclopentanone Precursor Step1 Silyl Enol Ether Formation (TMSCl, LiHMDS) Start->Step1 Activation Step2 Electrophilic Fluorination (Selectfluor, MeCN) Step1->Step2 F+ Source Product alpha-Fluorocyclopentanone (Single Diastereomer) Step2->Product Hydrolysis

Figure 2: Electrophilic fluorination strategy for accessing alpha-fluorinated cyclopentanones with high regioselectivity.

Detailed Experimental Protocol

Target: Synthesis of 6'-fluoro-carbocyclic-aristeromycin analog intermediate (via Silyl Enol Ether).

Rationale: This protocol avoids the harsh conditions of DAST and allows for stereochemical control, critical for nucleoside analogs.

Materials:
  • Substrate: Protected carbocyclic ketone (e.g., (±)-4-((tert-butyldiphenylsilyl)oxy)cyclopent-2-en-1-one derivative).

  • Reagents: LiHMDS (1.0 M in THF), TMSCl (Trimethylsilyl chloride), Selectfluor™ (F-TEDA-BF4).

  • Solvent: Anhydrous THF and Acetonitrile (MeCN).

Step-by-Step Workflow:
  • Enol Ether Formation:

    • Cool a solution of the cyclopentanone substrate (1.0 equiv) in anhydrous THF to -78°C under argon.

    • Add LiHMDS (1.2 equiv) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.

    • Add TMSCl (1.5 equiv) rapidly. Allow the mixture to warm to 0°C over 1 hour.

    • QC Check: TLC should show disappearance of ketone and appearance of a less polar spot (enol ether).

    • Workup: Quench with saturated NaHCO3, extract with hexanes (to preserve the sensitive enol ether), dry over Na2SO4, and concentrate in vacuo. Use immediately without purification to avoid hydrolysis.

  • Electrophilic Fluorination:

    • Dissolve the crude silyl enol ether in anhydrous MeCN (0.1 M concentration).

    • Cool to 0°C.

    • Add Selectfluor™ (1.1 equiv) in one portion. The reaction is typically fast (exothermic).

    • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Mechanism: The "F+" attacks the alkene, generating a carbocation stabilized by the oxygen, which is then desilylated by the BF4- counterion or adventitious water.

  • Purification:

    • Dilute with water and extract with Ethyl Acetate.

    • Wash organic layer with brine.

    • Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexanes).

    • Expected Yield: 65-75%.

    • Characterization: 19F NMR will typically show a doublet of doublets around -160 to -180 ppm (depending on stereochemistry).

Case Study: Fluorinated Carbocyclic Nucleosides

Compound Class: Fluorinated Aristeromycin Analogs.[3] Therapeutic Area: Antiviral (HSV, HIV, HBV).

Mechanism of Action: Carbocyclic nucleosides replace the ribose oxygen with a methylene group, preventing enzymatic cleavage of the glycosidic bond (nucleoside phosphorylases). However, the carbocycle is more flexible than the furanose ring, leading to poor binding entropy.

The Fluorine Solution: Introducing a fluorine atom at the 6'-position (equivalent to the 2'-position in ribose) restores the "South" (C2'-endo) or "North" (C3'-endo) conformation required for polymerase recognition.

PropertyNative Aristeromycin6'-Fluoro-AristeromycinBenefit
Ring Pucker FlexibleLocked (C2'-endo preferred)Higher affinity for viral polymerase
Metabolic Stability ModerateHighResistant to phosphorylation/cleavage
Potency (EC50) ~1.0 µM< 0.1 µM>10-fold increase in antiviral potency
References
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI Molecules. (2024).[4] Link

  • Design, Synthesis, and Anti-RNA Virus Activity of 6′-Fluorinated-Aristeromycin Analogues. Journal of Medicinal Chemistry.[3] (2019).[4] Link

  • Synthesis of fluorinated carbocyclic nucleosides: preparation of (±)-carbocyclic-FMAU. Journal of the Chemical Society.Link

  • Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2008).[5][6] Link

  • Conformational Analysis of Fluorinated Cyclopentanes. Beilstein Journal of Organic Chemistry.Link

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Asymmetric Synthesis of Optically Active 2-Fluorocyclopentan-1-ol via Chemoenzymatic Kinetic Resolution

Introduction: The Significance of Chiral Fluorinated Cyclopentanols The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced meta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Fluorinated Cyclopentanols

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Consequently, chiral, fluorine-containing compounds are of significant interest in medicinal chemistry and drug development.[1] Optically active 2-fluorocyclopentan-1-ols are valuable chiral building blocks for the synthesis of a variety of biologically active compounds, including prostaglandins and leukotriene precursors.[2] The precise stereochemical control during their synthesis is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.[3][4]

This guide provides a detailed protocol for the asymmetric synthesis of optically active 2-fluorocyclopentan-1-ol through a robust and highly selective chemoenzymatic approach. This method utilizes the kinetic resolution of a racemic mixture of 2-fluorocyclopentan-1-ol catalyzed by commercially available lipases, offering a practical and efficient alternative to more complex and less selective metal-catalyzed methods.[2]

Strategic Overview: The Chemoenzymatic Approach

The overall strategy involves two key stages: the synthesis of the racemic starting material, cis- or trans-2-fluorocyclopentan-1-ol, followed by the enzymatic kinetic resolution of the racemate. Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase. This allows for the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting enantiomer (as the unreacted alcohol).

G cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Kinetic Resolution cluster_2 Separation & Analysis racemate Racemic cis/trans- 2-Fluorocyclopentan-1-ol lipase Lipase (e.g., BCL, CALB) + Acyl Donor (Vinyl Acetate) racemate->lipase Substrate products Mixture of Enantioenriched Alcohol and Ester lipase->products Enantioselective Acylation separation Column Chromatography products->separation alcohol Optically Active (S)-2-Fluorocyclopentan-1-ol separation->alcohol ester Optically Active (R)-2-Fluorocyclopentyl Acetate separation->ester analysis Chiral HPLC/GC for ee determination alcohol->analysis ester->analysis G cluster_0 At ~50% conversion racemate Racemic (R/S)-Alcohol lipase Lipase + Acyl Donor racemate->lipase r_alcohol (R)-Alcohol lipase->r_alcohol k_R (fast) s_alcohol (S)-Alcohol lipase->s_alcohol k_S (slow) r_ester (R)-Ester r_alcohol->r_ester s_alcohol_product Enantioenriched (S)-Alcohol s_alcohol->s_alcohol_product r_ester_product Enantioenriched (R)-Ester r_ester->r_ester_product

Sources

Application

Application Note: 2-Fluorocyclopentan-1-ol as a Chiral Building Block

Part 1: Strategic Significance & Design Principles The Fluorine Advantage in Cycloalkanes In modern drug discovery, 2-fluorocyclopentan-1-ol is not merely a solvent or reagent; it is a high-value chiral scaffold used to...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Significance & Design Principles

The Fluorine Advantage in Cycloalkanes

In modern drug discovery, 2-fluorocyclopentan-1-ol is not merely a solvent or reagent; it is a high-value chiral scaffold used to modulate conformation, metabolic stability, and lipophilicity. Unlike the flexible cyclopentane ring, the introduction of a fluorine atom adjacent to a hydroxyl group creates specific stereoelectronic effects that "lock" the ring into preferred conformations.

  • The Gauche Effect: In 1,2-difluoroethane and related systems like 2-fluorocyclopentan-1-ol, the highly electronegative fluorine and oxygen atoms often prefer a gauche (synclinal) orientation rather than the sterically less hindered anti conformation.[1] This is driven by

    
     hyperconjugation and dipole minimization.
    
  • Bioisosterism: The fragment serves as a bioisostere for 1,2-diols (where F replaces OH to reduce Topological Polar Surface Area, TPSA) or 1,2-amino alcohols.

  • pKa Modulation: The inductive effect of fluorine (

    
    ) lowers the pKa of the adjacent hydroxyl group, potentially altering hydrogen bond donor strength and binding affinity to target proteins (e.g., serine proteases or kinases).
    
Stereochemical Diversity

Access to all four stereoisomers is critical for Structure-Activity Relationship (SAR) studies. The scaffold exists as two diastereomers (cis and trans), each comprising a pair of enantiomers:

  • (1R,2R) & (1S,2S): trans-isomers (Thermodynamically more stable in some contexts, accessible via epoxide opening).

  • (1R,2S) & (1S,2R): cis-isomers (Accessible via inversion of the trans alcohol).

Part 2: Synthesis & Access Workflows

The most robust method for accessing enantiopure 2-fluorocyclopentan-1-ol is Enzymatic Kinetic Resolution (EKR) . While asymmetric ring opening (ARO) of epoxides is possible, EKR is often more scalable and operationally simple for generating gram-scale quantities of both enantiomers simultaneously.

Workflow Visualization

The following diagram illustrates the divergent synthesis of all four isomers starting from inexpensive cyclopentene oxide or racemic chlorohydrins.

SynthesisWorkflow Start Cyclopentene Oxide RacTrans rac-trans-2-Fluorocyclopentan-1-ol Start->RacTrans HF/Pyridine or TBAF/KHF2 Enzyme Lipase Resolution (Burkholderia cepacia) RacTrans->Enzyme Vinyl Acetate MTBE, 25°C R_Acetate (1R,2R)-Acetate (Fast Reacting) Enzyme->R_Acetate Acylation S_Alcohol (1S,2S)-Alcohol (Slow Reacting) Enzyme->S_Alcohol Unreacted R_Alcohol (1R,2R)-Alcohol (>99% ee) R_Acetate->R_Alcohol Hydrolysis (K2CO3, MeOH) Cis_Amine_S (1S,2R)-Amine (via Azide) S_Alcohol->Cis_Amine_S 1. DPPA, DIAD, PPh3 2. Reduction Cis_Amine_R (1R,2S)-Amine (via Azide) R_Alcohol->Cis_Amine_R 1. DPPA, DIAD, PPh3 2. Reduction

Caption: Divergent synthesis of chiral fluorocyclopentyl scaffolds via Enzymatic Kinetic Resolution and Mitsunobu Inversion.

Part 3: Detailed Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution of trans-2-Fluorocyclopentan-1-ol

This protocol utilizes the high enantioselectivity of Burkholderia cepacia lipase (BCL) or Pseudomonas fluorescens lipase (PFL) to separate the racemic trans-alcohol.

Materials:

  • Substrate: rac-trans-2-Fluorocyclopentan-1-ol (10 g, ~96 mmol).

  • Enzyme: Amano Lipase PS (Burkholderia cepacia) immobilized on diatomite (1.0 g).

  • Acyl Donor: Vinyl acetate (26 mL, 3.0 equiv).

  • Solvent: Methyl tert-butyl ether (MTBE) (100 mL).

  • Analysis: Chiral GC (Cyclodex-B column) or 19F-NMR with Mosher's acid.

Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve the racemic alcohol (10 g) in MTBE (100 mL).

  • Initiation: Add vinyl acetate (3.0 equiv) followed by the immobilized lipase (10% w/w relative to substrate).

  • Incubation: Stir the suspension orbitally at 25–30 °C. Monitor conversion by GC or TLC.

    • Note: The reaction typically follows the Kazlauskas rule , where the (1R,2R)-enantiomer is acylated faster, leaving the (1S,2S)-alcohol unreacted.

  • Termination: Stop the reaction at exactly 50% conversion (typically 12–24 hours) to maximize enantiomeric excess (ee) of both species. Filter off the enzyme (can be reused).

  • Separation: Concentrate the filtrate in vacuo. Separate the volatile alcohol from the less volatile acetate using flash column chromatography (Silica gel; Gradient: 10%

    
     30% EtOAc in Hexanes).
    
    • Fraction 1: (1R,2R)-2-Fluorocyclopentyl acetate (High Rf).

    • Fraction 2: (1S,2S)-2-Fluorocyclopentan-1-ol (Low Rf, >98% ee).

  • Hydrolysis (Optional): To recover the (1R,2R)-alcohol, treat the acetate with K₂CO₃ (2.0 equiv) in MeOH for 2 hours at room temperature.

Performance Metrics:

Parameter Value Notes
Enantiomeric Ratio (E) >100 Indicates highly selective resolution.[2]
Yield (Alcohol) 42-45% Theoretical max is 50%.
Yield (Acetate) 42-45% Theoretical max is 50%.

| ee (Alcohol) | >98% | Excellent optical purity.[2][3] |

Protocol B: Stereoselective Mitsunobu Inversion (Synthesis of Amines)

Converting the chiral alcohol to an amine is a common requirement for medicinal chemistry (e.g., GPCR ligands). This reaction proceeds with Walden inversion , converting a trans-alcohol to a cis-amine.

Safety Note: DPPA (Diphenylphosphoryl azide) is toxic and potentially explosive. Work behind a blast shield.

Procedure:

  • Setup: Flame-dry a 100 mL flask and purge with Argon.

  • Reagents: Charge with (1S,2S)-2-fluorocyclopentan-1-ol (1.0 equiv), Triphenylphosphine (PPh₃, 1.2 equiv), and anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise. Stir for 10 minutes.

  • Azidation: Add DPPA (1.2 equiv) dropwise, maintaining temperature < 5 °C.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water. Extract with Et₂O. The product is the organic azide.

  • Reduction: The crude azide is reduced to the amine via Staudinger reduction (PPh₃/H₂O) or Hydrogenation (H₂/Pd-C).

    • Result: (1R,2S)-2-Fluorocyclopentan-1-amine (cis-isomer).[3]

Part 4: Application Notes & Case Studies

Conformational Locking in Kinase Inhibitors

In the design of inhibitors for targets like HIF-2


  or JAK kinases , the cyclopentyl ring often serves as a linker. Replacing a standard cyclopentane with (1R,2R)-2-fluorocyclopentan-1-ol can lock the ring pucker.
  • Mechanism: The gauche effect between F and O forces the C1-C2 bond to adopt a specific torsion angle (~60°).

  • Benefit: This reduces the entropic penalty of binding if the locked conformation matches the bioactive conformation of the protein pocket.

Bioisosteric Replacement Strategy

When a lead compound contains a 1,2-amino alcohol moiety (common in adrenergic agonists or protease inhibitors), metabolic oxidation of the alcohol to a ketone can be a clearance liability.

  • Strategy: Replace the -OH or the adjacent C-H with C-F.

  • Outcome: The C-F bond is metabolically inert to CYP450 oxidation. If the fluorine is placed geminal to the amine or alcohol, it modulates basicity (lowers pKa of amine by ~1-2 units), improving blood-brain barrier (BBB) permeability by reducing the fraction of ionized drug at physiological pH.

Handling & Stability
  • Volatility: 2-Fluorocyclopentan-1-ol has a relatively low molecular weight (104.12 g/mol ) and is volatile. Avoid prolonged high-vacuum exposure; use mild rotary evaporation conditions (e.g., 40 °C, >50 mbar).

  • Elimination Risk: Under strongly basic conditions (e.g., NaH, t-BuOK) at high temperatures, HF elimination can occur to form cyclopentanone or cyclopenten-1-ol derivatives. The Mitsunobu protocol (Protocol B) is preferred over SN2 displacement with strong nucleophiles for this reason.

References

  • Enzymatic Resolution: Kolodiazhna, O. O., et al. "Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization." Arkivoc, 2022.[3]

  • Asymmetric Ring Opening: Kalow, J. A., & Doyle, A. G. "Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System." Journal of the American Chemical Society, 2010.

  • Medicinal Chemistry Applications: Purser, S., et al. "Fluorine in medicinal chemistry."[4] Chemical Society Reviews, 2008.

  • Conformational Analysis: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.

  • Mitsunobu Inversion Data: Kanemoto, K., et al. "Synthesis of enantiomerically pure 2-fluorocyclopentan-1-amines." Chemical Pharmaceutical Bulletin, 2018.

Sources

Method

Application Note: High-Purity Isolation of 2-Fluorocyclopentan-1-ol via Flash Column Chromatography

Executive Summary The purification of 2-fluorocyclopentan-1-ol presents a distinct set of challenges for the organic chemist. Unlike aromatic intermediates, this aliphatic fluorohydrin lacks a UV chromophore, rendering s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 2-fluorocyclopentan-1-ol presents a distinct set of challenges for the organic chemist. Unlike aromatic intermediates, this aliphatic fluorohydrin lacks a UV chromophore, rendering standard UV-triggered fraction collection ineffective. Furthermore, the high electronegativity of the fluorine atom introduces a "polar hydrophobic" character that can complicate separation from non-fluorinated diol byproducts.

This guide provides a validated protocol for isolating 2-fluorocyclopentan-1-ol (typically the trans isomer from epoxide opening, or a cis/trans mixture from ketone reduction). It emphasizes non-UV visualization techniques and gradient optimization to separate the target fluorohydrin from unreacted epoxides (less polar) and hydrolysis diols (more polar).

Chemical Context & Separation Challenges

To design an effective purification, one must understand the mixture's composition. 2-fluorocyclopentan-1-ol is most commonly synthesized via the nucleophilic ring-opening of cyclopentene oxide using HF sources (e.g., Olah's reagent, Et


N·3HF).
The Mixture Profile
ComponentPolarityEst.[1] Rf (30% EtOAc/Hex)Visualization Strategy
Cyclopentene Oxide (SM)Low0.70 – 0.80Iodine / KMnO

Cyclopentene (Elimination)Very Low> 0.90Iodine / KMnO

2-Fluorocyclopentan-1-ol (Target)Medium0.35 – 0.45 PMA / CAM / KMnO

(No UV)
1,2-Cyclopentanediol (Byproduct)High< 0.15PMA / CAM
Critical Technical Constraints
  • UV Transparency: The target molecule has no conjugated

    
    -system. Standard UV detectors (254/280 nm) will observe a flat baseline.
    
  • Volatility: With a boiling point of ~55–57 °C at 15 mmHg, the compound is moderately volatile. Aggressive concentration on a rotary evaporator can lead to yield loss.

  • Safety (HF Residue): Crude mixtures from HF-opening reactions may contain latent hydrofluoric acid. The silica gel slurry can become acidic, potentially degrading the product or damaging equipment.

Pre-Purification Analytics (Self-Validating System)

Before committing the bulk sample to the column, you must validate your visualization method.[2] If you cannot see it on a TLC plate, you cannot isolate it.

Protocol: The "Stain Test"
  • Plate Preparation: Spot the crude reaction mixture on a silica TLC plate.

  • Elution: Run in 30% Ethyl Acetate in Hexanes .

  • Visualization:

    • Attempt 1 (UV): Observe under 254 nm. (Expectation: Nothing visible).

    • Attempt 2 (Stain): Dip in Phosphomolybdic Acid (PMA) or Hanessian’s Stain (CAM) and heat with a heat gun until spots appear.

    • Result: The alcohol should appear as a dark blue/black spot (PMA) or blue spot (CAM) against a light background.

Expert Insight: Do not rely on Iodine (


) alone. While iodine stains the epoxide and alkene impurities well, it often stains saturated alcohols poorly and reversibly. PMA is the gold standard here for permanent records.

Detailed Chromatography Protocol

Phase 1: Column Preparation
  • Stationary Phase: Spherical Silica Gel (40–63 µm).

  • Column Size: Loading ratio of 1:30 to 1:50 (Sample:Silica mass).

    • Example: For 1.0 g of crude oil, use a 40 g silica cartridge or glass column.

  • Buffering (Critical for HF routes): If the crude comes from an HF reaction, add 1% Triethylamine (Et

    
    N)  to the column equilibration solvent. This neutralizes residual acidity, preventing silica-catalyzed elimination of the alcohol to the alkene.
    
Phase 2: Gradient Elution Strategy

Since UV detection is impossible, we use a "Step-Gradient" to predictably elute impurities before the product.

  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate (EtOAc)

Step% Solvent BCV (Column Volumes)Target Elution
Equilibration 5%3 CVColumn conditioning
Loading 5%-Load sample (dissolved in min. toluene or DCM)
Wash 5%2 CVElute non-polar alkenes
Ramp 1 5%

15%
5 CVElute unreacted Epoxide
Ramp 2 15%

40%
10 CVElute 2-Fluorocyclopentan-1-ol
Flush 100%3 CVElute Diol / Polymers
Phase 3: Fraction Collection & Analysis

The "Blind" Collection Method:

  • Collection: Since the UV detector will not trigger, set the fraction collector to "All" or "Time/Volume" mode. Collect small fractions (e.g., 15 mL tubes for a 40 g column).

  • Retrospective TLC:

    • Spot every 3rd fraction on a large TLC plate.

    • Elute, Dip in PMA, and Heat.

    • Pool fractions corresponding to the Rf ~0.40 spot.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for this specific purification.

G cluster_0 Detection Logic Start Crude Reaction Mixture TLC TLC Method Dev (Stain Selection) Start->TLC 1. Validate Rf Prep Sample Prep (Neutralization) TLC->Prep 2. Dissolve Column Flash Chromatography (Hex/EtOAc Gradient) Prep->Column 3. Load Detect Detection Strategy Column->Detect Fractions Fraction Analysis (PMA Stain) Detect->Fractions UV Inactive (Collect All) ELSD ELSD/RI (Automated) Detect->ELSD Manual Blind Collection (Manual TLC) Detect->Manual Pool Pool & Concentrate (>150 mbar) Fractions->Pool ID Pure Spots

Figure 1: Purification workflow emphasizing the critical divergence at detection strategies for UV-transparent molecules.

Troubleshooting & Optimization

Scenario A: Diastereomer Separation (cis vs trans)

If your synthesis yields a mixture (e.g., from ketone reduction), the cis and trans isomers will have very similar Rf values (


).
  • Solution: Use an Isocratic Hold .

  • Run the column at the percentage of EtOAc where the compound has an Rf of 0.25 (likely ~20% EtOAc). Hold this solvent composition for 10–15 CVs. The slight difference in the dipole vector between cis (F and OH on same side, larger net dipole) and trans usually allows the trans isomer (less polar) to elute first.

Scenario B: Product Co-elutes with Epoxide
  • Solution: Change the selectivity by using Dichloromethane (DCM) instead of Hexane/EtOAc.

  • Run a gradient of 0%

    
     5% Methanol in DCM. The epoxide moves very fast in DCM, while the alcohol is retained by hydrogen bonding to silica.
    
Scenario C: Low Recovery
  • Cause: Volatility.

  • Fix: When concentrating the pooled fractions on a rotary evaporator, set the bath to 35 °C and the pressure to no lower than 150 mbar . Do not leave on high vacuum for extended periods.

References

  • Olah, G. A., et al. (1973). "Synthetic Methods and Reactions; I.

    
    -Fluorohydrins from Epoxides with Pyridinium Poly(hydrogen Fluoride)". Synthesis. 
    
  • Haufe, G. (2001). "Ring Opening of Epoxides with Hydrofluoric Acid Reagents". Journal of Praktische Chemie. (Detailed discussion on regioselectivity and byproducts).
  • Teledyne ISCO. (2022). "Flash Chromatography Guide: Detection of UV-Transparent Compounds".

  • Biotage. (2020). "The Flash Purification of Non-UV Absorbing Compounds". Biotage Application Notes.

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the stereoselective synthesis of 2-fluorocyclopentan-1-ol.

Technical Support Center: Stereoselective Synthesis of 2-Fluorocyclopentan-1-ol Welcome to the Fluorine Chemistry Application Portal Ticket ID: F-CP-501 Topic: Troubleshooting Stereocontrol in Vicinal Fluorohydrin Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis of 2-Fluorocyclopentan-1-ol

Welcome to the Fluorine Chemistry Application Portal

Ticket ID: F-CP-501 Topic: Troubleshooting Stereocontrol in Vicinal Fluorohydrin Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 2-fluorocyclopentan-1-ol presents a classic stereochemical dichotomy. The trans-isomer is thermodynamically accessible via nucleophilic ring-opening of epoxides, while the cis-isomer often requires kinetic control or stereochemical inversion.[1] This guide addresses the specific failure modes associated with these pathways, focusing on regiochemical integrity , elimination side-reactions , and safe handling of HF sources .[1]

Module 1: The "Trans" Pathway (Epoxide Ring Opening)

Primary Workflow: Nucleophilic fluorination of cyclopentene oxide. Standard Reagent: Triethylamine trihydrofluoride (Et


N[1]·3HF) or Olah’s Reagent (Pyridine[1]·9HF).
Mechanism & Logic

The reaction proceeds via an S


2 mechanism .[2][3] The fluoride anion attacks the epoxide carbon from the backside (anti-periplanar trajectory), resulting in exclusive trans stereochemistry.

TransMechanism Epoxide Cyclopentene Oxide (Achiral) Activation Protonation/Activation (Lewis/Brønsted Acid) Epoxide->Activation Et3N·3HF Attack Fluoride Attack (Anti-Periplanar) Activation->Attack Backside Attack Product trans-2-fluorocyclopentan-1-ol (Racemic) Attack->Product Ring Opening

Figure 1: The S


2 pathway guarantees trans-selectivity due to geometric constraints.[1]
Troubleshooting Guide: Trans-Synthesis
Symptom Probable Cause Corrective Action
Polymerization (Tar formation) Acid concentration too high.[1] Cyclopentene oxide is acid-sensitive and prone to cationic polymerization.Switch Reagents: Use Et

N[1][2]·3HF
instead of Olah’s reagent (Pyridine·9HF). The amine complex buffers the acidity. If using Olah's, dilute with CH

Cl

and cool to 0°C before addition.
Low Conversion Nucleophilicity of fluoride is suppressed by strong hydrogen bonding in the reagent.Thermal Activation: Heat the reaction to 80–100°C in a sealed Teflon vessel. Alternatively, add a Lewis Acid catalyst (e.g., BF

[4]·OEt

) cautiously to activate the epoxide.
Formation of Cyclopentanone Pinacol-type rearrangement . Under acidic conditions, the epoxide may rearrange to the ketone instead of opening.Buffer the System: Ensure the reaction mixture is not strictly anhydrous; trace moisture can sometimes facilitate the desired opening over rearrangement, or use KHF

in ethylene glycol (solvolytic conditions).[1]
Glass Etching Use of borosilicate glassware with HF reagents.Protocol Violation: IMMEDIATELY switch to HDPE (High-Density Polyethylene) or Teflon (PFA/FEP) reaction vessels.[1] HF reacts with SiO

to form SiF

gas, destroying the flask and contaminating the product.[1]

Module 2: The "Cis" Pathway (Inversion & Reduction)

Target: cis-2-fluorocyclopentan-1-ol.[1][5][6] Challenge: Direct synthesis is difficult. The cis arrangement is often accessed via inversion of the trans product or reduction of 2-fluorocyclopentanone.

Workflow Decision Tree

CisStrategy Start Target: cis-2-fluorocyclopentan-1-ol RouteA Route A: Inversion (From Trans-Alcohol) Start->RouteA RouteB Route B: Reduction (From 2-Fluoroketone) Start->RouteB Mitsunobu Mitsunobu Inversion (DEAD/PPh3 + Carboxylate) RouteA->Mitsunobu Stereoinversion Reduction Hydride Reduction (L-Selectride vs NaBH4) RouteB->Reduction Hydrolysis Hydrolysis of Ester Mitsunobu->Hydrolysis Selectivity Check Diastereomeric Ratio (Often Mixtures) Reduction->Selectivity

Figure 2: Strategic selection for cis-isomer synthesis.[1]

Troubleshooting Guide: Cis-Synthesis

Q: I tried reducing 2-fluorocyclopentanone with NaBH


, but I got mostly trans product. Why? 
A:  This is a common issue governed by Felkin-Anh  or steric control. The fluoride atom is small, but the hydride attacks from the less hindered face. In 2-substituted cycloalkanones, the "trans" alcohol (thermodynamic product) is often favored.[1]
  • Solution: Use a bulky hydride like L-Selectride (Lithium tri-sec-butylborohydride) at -78°C. The steric bulk forces the hydride to attack from the face opposite the fluorine (kinetic control), improving the cis:trans ratio, though separation may still be required [1].

Q: Can I use the Mitsunobu reaction to invert the trans alcohol? A: Yes, but beware of elimination .[1] The carbocation character in the intermediate can lead to HF elimination, yielding cyclopentadiene or cyclopentenone.[1]

  • Protocol: Use p-nitrobenzoic acid as the nucleophile (higher acidity helps protonate the intermediate quickly) and keep the temperature low (0°C). If elimination dominates, consider converting the alcohol to a mesylate and displacing with cesium acetate (CsOAc) in a polar aprotic solvent, though this also carries elimination risks [2].

Module 3: Enzymatic Resolution (The "Pure" Route)

Context: Chemical methods often yield racemates. To obtain enantiomerically pure (


) or (

) isomers, biocatalysis is superior.[1]

Protocol: Kinetic Resolution via Transesterification.

  • Substrate: Racemic trans-2-fluorocyclopentan-1-ol.[1]

  • Catalyst: Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435).[1]

  • Acyl Donor: Vinyl acetate or isopropenyl acetate.

  • Solvent: Hexane or MTBE (anhydrous).

Outcome: The lipase typically acetylates the (


)-enantiomer, leaving the (

)-alcohol unreacted. These can be easily separated by flash chromatography [3].

Module 4: Safety & Handling (Critical)

WARNING: Reagents used in this synthesis (Et


N·3HF, Pyridine·HF) contain Hydrogen Fluoride.
  • Burn Hazard: HF causes deep, penetrating burns that decalcify bone.[1] Pain may be delayed for hours.

  • Antidote: Calcium Gluconate Gel (2.5%) must be present on the benchtop before opening any bottle.

  • No Glass: HF etches glass. Use polypropylene (PP) or PTFE vessels, syringes, and needles.

  • Quenching: Quench reactions by pouring the mixture slowly into a saturated Calcium Carbonate (CaCO

    
    )  or Calcium Chloride solution to precipitate fluoride as CaF
    
    
    
    .

References

  • Synthesis of optically active vicinal fluorocyclopentanols. Arkivoc. (2022).[5] Detailed protocols on enzymatic resolution and hydride reduction ratios.

  • Mitsunobu reaction: assembling C–N bonds. PMC. (2025).[3] Discusses Mitsunobu inversion parameters and elimination risks in hindered substrates.

  • Enzymatic dynamic kinetic resolution of (+/-)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines. PubMed. (2010).[1][7] Demonstrates the utility of CAL-B in resolving cyclopentane derivatives.

  • Triethylamine trihydrofluoride Safety Data Sheet. AK Scientific. Handling and PPE requirements for HF-amine complexes.

Sources

Optimization

Side product formation in the fluorination of cyclopentanol.

Topic: Minimizing Side Product Formation in Deoxyfluorination Target Molecule: Fluorocyclopentane (CAS: 1481-36-3) Primary Reagents: DAST, Deoxo-Fluor®, XtalFluor-E® Executive Summary The conversion of cyclopentanol to f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Product Formation in Deoxyfluorination Target Molecule: Fluorocyclopentane (CAS: 1481-36-3) Primary Reagents: DAST, Deoxo-Fluor®, XtalFluor-E®

Executive Summary

The conversion of cyclopentanol to fluorocyclopentane is a classic nucleophilic substitution that frequently suffers from competing elimination pathways. Because cyclopentanol is a secondary alcohol, the activation of the hydroxyl group creates a leaving group prone to


 and 

elimination, yielding cyclopentene as the primary impurity.

This guide provides mechanistic insights to suppress elimination, protocols for handling thermally unstable reagents, and troubleshooting steps to isolate the volatile fluorocyclopentane product (bp ~75°C) from the olefin side product (bp 44°C).

Mechanistic Insight: The Competition

To control the reaction, one must understand the bifurcation point between Substitution (


) and Elimination (

).
The Pathway

The reaction proceeds through an initial activation of the alcohol oxygen by the sulfur center of the reagent (DAST or Deoxo-Fluor), releasing HF.[1][2] The resulting alkoxyaminosulfur difluoride intermediate is the critical junction.

DAST_Mechanism Alcohol Cyclopentanol Intermediate Activated Sulfur-Oxygen Intermediate Alcohol->Intermediate -HF DAST DAST / Deoxo-Fluor DAST->Intermediate -HF TS_Sub Transition State (SN2-like) Intermediate->TS_Sub + F- (Nucleophilic Attack) TS_Elim Carbocation / Base (E1 / E2) Intermediate->TS_Elim - H+ (Elimination) Ether Dicyclopentyl Ether (Minor Impurity) Intermediate->Ether + ROH (Excess Alcohol) Product Fluorocyclopentane (Target) TS_Sub->Product Inversion SideProduct Cyclopentene (Major Impurity) TS_Elim->SideProduct Thermodynamic Sink

Figure 1: Mechanistic bifurcation in the deoxyfluorination of secondary alcohols.

Key Drivers of Side Products
Side ProductMechanismRoot CausePrevention Strategy
Cyclopentene Elimination (

)
High temperature; Basic conditions; Stabilized carbocation character.Maintain T < -20°C; Use non-basic solvents (DCM); Switch to XtalFluor-E.
Dicyclopentyl Ether

/ Competitive Attack
Excess alcohol attacks the activated intermediate.Inverse Addition: Add Alcohol to Reagent (keep Reagent in excess).
Cyclopentanol HydrolysisMoisture ingress hydrolyzes the reagent or intermediate.Strictly anhydrous conditions; Freshly distilled solvents.

Experimental Protocols

Protocol A: Standard DAST Fluorination (Baseline)

Use this for general synthesis if XtalFluor is unavailable. Note the strict temperature control.

Safety Warning: DAST (Diethylaminosulfur trifluoride) is thermally unstable.[3] Do not heat above 50°C. It reacts violently with water, generating HF gas.

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon. Use plastic/Teflon syringes (glass can etch, though borosilicate is acceptable for short contact times).

  • Reagent Prep: Dissolve DAST (1.2 equiv) in anhydrous Dichloromethane (DCM) (0.5 M concentration relative to DAST). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Dissolve Cyclopentanol (1.0 equiv) in minimal anhydrous DCM. Add this solution dropwise to the cold DAST solution over 20-30 minutes.

    • Why? Keeping DAST in excess prevents the alcohol from reacting with the activated intermediate to form ether.

  • Reaction: Stir at -78°C for 1 hour. Allow to warm slowly to room temperature (RT) over 2-3 hours.

  • Quench (Critical): Cool back to -20°C. Pour the reaction mixture slowly into saturated aqueous

    
    . Caution:  Vigorous 
    
    
    
    evolution.
  • Workup: Extract with DCM. Wash organics with water and brine. Dry over

    
    .
    
  • Purification: Fractional distillation.

    • Target Fraction: Fluorocyclopentane (bp ~74-75°C).

    • Impurity: Cyclopentene (bp 44°C).

Protocol B: High-Selectivity XtalFluor-E® Method

Recommended for minimizing elimination.[3][4] XtalFluor-E is a crystalline salt, more stable than DAST, and generates less elimination product.[4][5]

  • Setup: Flame-dry flask under Nitrogen.

  • Reagent: Charge flask with XtalFluor-E (1.2 equiv) and promoter

    
     (1.5 equiv). Suspend in anhydrous DCM at -78°C.
    
  • Addition: Add Cyclopentanol (1.0 equiv) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then warm to RT.

  • Workup: Quench with 5% aqueous

    
    . Extract with DCM.
    
  • Note: XtalFluor-E typically shows higher selectivity for fluoride substitution over elimination compared to DAST due to the non-basic nature of the counter-ion and tighter ion pairing.

Troubleshooting Guide

Diagnostic Matrix

Use this decision tree to diagnose yield losses or purity issues.

Troubleshooting Problem Identify Issue HighOlefin High % Cyclopentene (Elimination) Problem->HighOlefin NoRxn Low Conversion / SM Remains Problem->NoRxn EtherForm Dicyclopentyl Ether Present Problem->EtherForm Sol_Temp Decrease Temp to -78°C Switch solvent to DCM or CHCl3 HighOlefin->Sol_Temp Sol_Xtal Switch to XtalFluor-E + Et3N-3HF HighOlefin->Sol_Xtal Sol_Reagent Check DAST quality (Hydrolysis?) Increase equivalents (1.5eq) NoRxn->Sol_Reagent Sol_Add Use Inverse Addition (Add Alcohol to DAST) EtherForm->Sol_Add

Figure 2: Troubleshooting logic flow for fluorination defects.

Detailed Solutions

Issue 1: The product contains >20% Cyclopentene.

  • Cause: Reaction temperature was likely too high during the addition phase, or the reaction was allowed to warm too quickly. Secondary carbocations eliminate easily.

  • Fix: Ensure the addition is performed strictly at -78°C. If using Deoxo-Fluor, do not heat; while Deoxo-Fluor is thermally more stable than DAST, heating it with secondary alcohols promotes elimination.

Issue 2: "I see a new spot on TLC that isn't product or starting material."

  • Identification: Likely Dicyclopentyl Ether.

  • Cause: The "Direct Addition" method was used (DAST added to Alcohol). This creates a high local concentration of alcohol relative to DAST, favoring the attack of alcohol on the intermediate.

  • Fix: Always use Inverse Addition (Alcohol added to DAST).

Issue 3: Low yield after distillation.

  • Cause: Volatility.[6] Fluorocyclopentane is volatile (bp ~75°C). Rotary evaporation at standard vacuum (20 mbar) and warm bath (40°C) will strip the product along with the solvent.

  • Fix:

    • Use a Vigreux column for distillation.

    • Do not rotovap to dryness.

    • Consider co-distilling with a higher boiling solvent if the product is an intermediate for a subsequent step.

Frequently Asked Questions (FAQs)

Q: Can I use THF as a solvent? A: It is not recommended. THF is a Lewis base and can coordinate with the sulfur center or the HF byproducts, altering the reactivity profile and often encouraging elimination. Dichloromethane (DCM) or Chloroform are the gold standards for these reactions.

Q: How do I clean glassware contaminated with DAST residues? A: Do not rinse immediately with water. The reaction is violent.

  • Rinse glassware with acetone first.

  • Soak in a saturated sodium bicarbonate solution to neutralize trace HF.

  • Wash with water and soap.

Q: My DAST is dark brown. Is it still good? A: Likely not. Fresh DAST is a yellow/orange liquid. Dark brown/black indicates significant decomposition (often HF formation). Using old DAST increases the risk of explosion and leads to poor conversion. Discard it properly.

Q: Is XtalFluor-E really safer? A: Yes. XtalFluor-E does not release free HF until it encounters a proton source or promoter. It is a solid, making it easier to weigh and less prone to catastrophic thermal decomposition compared to liquid DAST. However, it still requires handling with standard PPE for fluorinating agents.

References

  • Middleton, W. J. (1975).[3] "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578.

  • Lal, G. S., et al. (1999).[3] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 64(19), 7048–7054.

  • L'Heureux, A., et al. (2010).[3] "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[4][5] The Journal of Organic Chemistry, 75(10), 3401–3411.[3]

  • PubChem. (n.d.). "Fluorocyclopentane Compound Summary." National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Production of Enantiopure 2-Fluorocyclopentan-1-ol

Welcome to the technical support center for the synthesis of enantiopure 2-fluorocyclopentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of enantiopure 2-fluorocyclopentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the scalable production of this critical chiral building block. The incorporation of fluorine into bioactive molecules can significantly enhance their pharmacological properties, making enantiomerically pure fluorinated scaffolds like 2-fluorocyclopentan-1-ol highly valuable in drug discovery.[1]

This document provides a comprehensive overview of the most common and scalable method for producing enantiopure 2-fluorocyclopentan-1-ol: enzymatic kinetic resolution (EKR) . We will delve into the practical aspects of this methodology, address potential challenges, and offer solutions to ensure successful and reproducible outcomes.

I. Overview of Enantioselective Synthesis via Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a robust and highly selective method for separating enantiomers of a racemic mixture.[2] This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For the synthesis of enantiopure 2-fluorocyclopentan-1-ol, the most common approach involves the acylation of a racemic mixture of the alcohol.

The general principle of this process is illustrated below:

G racemic_alcohol Racemic (±)-2-Fluorocyclopentan-1-ol lipase Lipase (e.g., from Burkholderia cepacia) racemic_alcohol->lipase enantiopure_ester Enantiopure Ester (R)-2-Fluorocyclopentyl Acetate lipase->enantiopure_ester Faster Reaction enantiopure_alcohol Enantiopure Alcohol (S)-2-Fluorocyclopentan-1-ol lipase->enantiopure_alcohol Slower Reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase separation Separation (e.g., Column Chromatography) enantiopure_ester->separation enantiopure_alcohol->separation

Caption: Workflow for the enzymatic kinetic resolution of 2-fluorocyclopentan-1-ol.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the enzymatic kinetic resolution of 2-fluorocyclopentan-1-ol.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Recommended Action
Inactive Enzyme Use a fresh batch of lipase. Lipases can lose activity over time, especially if not stored properly (typically at low temperatures and under anhydrous conditions). Consider purchasing from a reputable supplier.
Insufficient Enzyme Loading Increase the amount of lipase in the reaction. A typical starting point is 10-50% by weight relative to the substrate.
Poor Acyl Donor Vinyl acetate is a commonly used and effective acyl donor.[3][4] If using other acyl donors, ensure they are of high purity and suitable for the chosen lipase.
Sub-optimal Temperature Most lipases used for this resolution have an optimal temperature range of 30-50 °C. Lower temperatures can lead to very slow reaction rates, while higher temperatures can cause enzyme denaturation.[5]

Problem 2: Low Enantioselectivity (ee)

Possible Cause Recommended Action
Incorrect Lipase The choice of lipase is crucial for high enantioselectivity. Lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) is known to exhibit high enantioselectivity for this substrate.[4][6]
Reaction Proceeding Beyond 50% Conversion In a kinetic resolution, the enantiomeric excess of both the product and the remaining starting material is highest at or near 50% conversion. It is critical to monitor the reaction progress and stop it at the appropriate time.
Solvent Effects The nature of the organic solvent can significantly impact the enantioselectivity of the lipase.[5][7] Non-polar solvents like hexane or toluene are generally preferred. Polar solvents can sometimes strip essential water from the enzyme, leading to conformational changes and reduced selectivity.
Substrate Structure While you are working with 2-fluorocyclopentan-1-ol, be aware that minor changes in the substrate structure can dramatically affect enantioselectivity.[8]

Problem 3: Slow Reaction Rate

Possible Cause Recommended Action
Low Temperature As mentioned, increasing the temperature to the optimal range for the specific lipase can significantly increase the reaction rate.
Poor Mixing Ensure adequate stirring to overcome mass transfer limitations, especially when using an immobilized lipase.
Enzyme Inhibition Some organic acids or other impurities in the starting material can act as inhibitors.[9] Ensure the racemic 2-fluorocyclopentan-1-ol is of high purity.
Water Content Lipases require a small amount of water to maintain their active conformation. However, excessive water will promote hydrolysis of the ester product. The use of molecular sieves can help maintain the optimal water activity in the reaction medium.

III. Frequently Asked Questions (FAQs)

Q1: Which lipase should I choose for the kinetic resolution of 2-fluorocyclopentan-1-ol?

A1: Lipase from Burkholderia cepacia (often sold under trade names like Lipase PS) has been reported to provide excellent enantioselectivity (>98% ee) for the acylation of racemic 2-fluorocyclopentan-1-ol.[4][6] Lipase B from Candida antarctica (CALB), often used in an immobilized form (e.g., Novozym 435), is another excellent candidate known for its broad substrate scope and high stability.[3]

Q2: What is the best acyl donor to use?

A2: Vinyl acetate is a highly recommended acyl donor for this reaction.[3][4] The byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed. This drives the equilibrium towards the product side, leading to higher conversions.

Q3: How do I monitor the progress of the reaction?

A3: The reaction can be monitored by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). This will allow you to determine the conversion of the starting alcohol to the ester product. It is crucial to stop the reaction at approximately 50% conversion to achieve the highest enantiomeric excess for both the acylated and unreacted enantiomers.

Q4: How can I separate the enantiopure alcohol from the ester?

A4: After the reaction is complete, the enzyme can be filtered off (especially if immobilized). The resulting mixture of the enantiopure alcohol and the ester can be readily separated by standard column chromatography on silica gel.

Q5: How do I determine the enantiomeric excess (ee) of my product?

A5: The enantiomeric excess can be determined by several methods:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): This is the most direct method. A chiral stationary phase is used to separate the two enantiomers, and the ee is calculated from the relative peak areas.[10][11][12][13]

  • Derivatization followed by NMR or achiral chromatography: The alcohol can be derivatized with a chiral agent, such as Mosher's acid chloride ((S)-α-methoxy-α-trifluoromethylphenylacetic acid chloride).[6] This creates a mixture of diastereomers that can often be distinguished and quantified by 19F NMR spectroscopy or separated on a standard achiral chromatography column.

Q6: Are there any scalable alternatives to enzymatic kinetic resolution?

A6: While EKR is a very common and scalable method, other approaches to enantiopure 2-fluorocyclopentan-1-ol exist, primarily in the realm of asymmetric synthesis. These can include:

  • Asymmetric reduction of 2-fluorocyclopentanone: Using a chiral reducing agent or a catalyst can, in principle, lead to the desired enantiomer.

  • Asymmetric fluorination of cyclopentene oxide: This involves the use of a chiral catalyst to control the stereochemistry of the fluoride addition. These methods, however, may require more specialized reagents and optimization compared to the well-established enzymatic resolution.

IV. Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-Fluorocyclopentan-1-ol

This protocol is a general guideline and may require optimization for your specific setup.

  • Preparation: To a solution of racemic 2-fluorocyclopentan-1-ol (1.0 eq) in an anhydrous, non-polar solvent (e.g., toluene or hexane, ~5-10 mL per gram of substrate), add vinyl acetate (1.5-2.0 eq).

  • Enzyme Addition: Add the lipase (e.g., Burkholderia cepacia lipase, 20-50% w/w) to the reaction mixture.

  • Reaction: Stir the mixture at a constant temperature (e.g., 40 °C) and monitor the reaction progress by GC or TLC.

  • Work-up: Once ~50% conversion is reached, filter off the lipase. Wash the enzyme with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the enantiopure ester and the unreacted enantiopure alcohol, can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is an example protocol and the specific column and mobile phase will need to be optimized for your system.

  • Sample Preparation: Dissolve a small amount of the purified alcohol or ester in the mobile phase.

  • HPLC System:

    • Column: A chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.[10]

V. Safety Precautions

  • 2-Fluorocyclopentan-1-ol: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Solvents (Toluene, Hexane, etc.): Flammable and may be harmful if inhaled or absorbed through the skin.[14] Work in a well-ventilated fume hood and avoid sources of ignition.

  • Vinyl Acetate: Flammable liquid and vapor. May cause respiratory irritation. Handle in a fume hood.

  • Acyl Chlorides (e.g., Mosher's Acid Chloride): Corrosive and react with moisture. Handle under anhydrous conditions in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

VI. References

  • Kolodiazhna, O. O., et al. (2022). Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Arkivoc, 2022(3), 1-15. Available from: [Link]

  • Gotor-Fernández, V., & Gotor, V. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews, 42(15), 6378-6390. Available from: [Link]

  • Kamal, A., & Chouhan, G. (2012). Organic solvent tolerant lipases and applications. PMC, 2012, 974350. Available from: [Link]

  • Singh, R. K., et al. (2016). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. PMC, 6, 32889. Available from: [Link]

  • Petrov, V. A. (2022). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. Available from: [Link]

  • van Schie, M. M. C. H., et al. (2024). Unraveling Lipase’s Promiscuous Behavior: Insights into Organic Acid Inhibition during Solventless Ester Production. ACS Catalysis, 14(20), 14665–14676. Available from: [Link]

  • Schwartz, A., et al. (1993). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses, 72, 94. Available from: [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available from: [Link]

  • Gais, H. J., & Bormann, S. (2002). Methods to increase enantioselectivity of lipases and esterases. Current Opinion in Biotechnology, 13(6), 543-547. Available from: [Link]

  • de Souza, R. O. M. A., et al. (2019). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC, 24(19), 3277. Available from: [Link]

  • De Sousa, P. T., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 3(33), 9479-9484. Available from: [Link]

  • Maruoka, K., & Hashimoto, T. (2007). Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry, 3, 33. Available from: [Link]

  • Szymańska, K., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC, 21(24), 9645. Available from: [Link]

  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. Available from: [Link]

  • Sousa, M. M. M., & Moreira, N. F. F. (2020). Chiral Drug Analysis in Forensic Chemistry: An Overview. PMC, 25(22), 5414. Available from: [Link]

  • Kolodiazhna, O. O., et al. (2019). Enzymatic synthesis of enantiomerically pure 1,2-fluorocyclopentanols and 1,2-aminofluorocyclopentanes. ResearchGate. Available from: [Link]

  • JOCPR. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available from: [Link]

  • Zhang, F., et al. (2004). Enantioselective preparation of ring-fused 1-fluorocyclopropane-1-carboxylate derivatives: en route to mGluR 2 receptor agonist MGS0028. Organic Letters, 6(21), 3775-3777. Available from: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Guide: Synthetic Routes to 2-Fluorocyclopentan-1-ol

Executive Summary The synthesis of 2-fluorocyclopentan-1-ol presents a classic challenge in organofluorine chemistry: introducing a high-electronegativity atom adjacent to a hydroxyl group without triggering elimination...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-fluorocyclopentan-1-ol presents a classic challenge in organofluorine chemistry: introducing a high-electronegativity atom adjacent to a hydroxyl group without triggering elimination or rearrangement. This vicinal fluorohydrin motif is a critical bioisostere for 1,2-diols and an important conformational lock in drug design.

This guide compares the three dominant synthetic architectures:

  • Nucleophilic Ring Opening of Epoxides (The Industrial Standard)

  • Electrophilic Hydrofluorination of Alkenes (The "Green" Alternative)

  • Asymmetric Desymmetrization (The Stereoselective Route)

Part 1: Critical Analysis of Synthetic Pathways

Route A: Nucleophilic Ring Opening (The "Gold Standard")

Mechanism:


 Attack on Epoxides
This is the most reliable method for generating trans-2-fluorocyclopentan-1-ol. The reaction proceeds via the protonation (or Lewis acid activation) of cyclopentene oxide, followed by the backside attack of a fluoride source.
  • Reagent of Choice: Olah’s Reagent (Pyridine·9HF) .[1][2]

  • Why it works: The pyridine buffers the acidity, preventing rapid polymerization of the epoxide while maintaining sufficient proton activity to activate the oxygen. The fluoride ion, though tightly solvated, is nucleophilic enough to open the strained ring.

  • Stereochemical Outcome: Exclusively trans due to the anti-periplanar requirement of the

    
     mechanism.
    
  • Key Limitation: Safety. HF is a bone-seeking poison. Alternatives like metal fluorides (AgF, TBAF) often fail due to low solubility or basicity-induced elimination.

Route B: Electrophilic Hydrofluorination

Mechanism: Fluoronium Ion Interception This route bypasses the epoxide entirely, using cyclopentene as the starting material. It utilizes electrophilic fluorinating agents (F+) in the presence of water.

  • Reagent of Choice: Selectfluor (F-TEDA-BF4).

  • Why it works: Selectfluor oxidizes the alkene to a transient fluoronium ion (or radical cation), which is immediately quenched by water.

  • Stereochemical Outcome: Predominantly trans (anti-addition).

  • Key Limitation: Regiocontrol & Side Reactions. In non-symmetrical systems, regioselectivity is poor. In cyclopentene, the major competitor is elimination to form 1-fluorocyclopentene or allylic fluorination.

Route C: Asymmetric Desymmetrization

Mechanism: Chiral Lewis Acid Catalysis For drug development requiring high enantiomeric excess (ee), racemic mixtures from Routes A and B are insufficient.

  • Reagent of Choice: (Salen)Co(III) or (Salen)Cr(III) complexes + HF source (e.g., Benzoyl fluoride + HFIP).

  • Why it works: The chiral catalyst differentiates between the enantiotopic carbons of the meso-epoxide (cyclopentene oxide).

  • Stereochemical Outcome: Enantioenriched trans-fluorohydrin (>90% ee).

Part 2: Performance Comparison & Decision Matrix

Comparative Data Table
FeatureRoute A: HF:Pyridine Route B: Selectfluor Route C: (Salen)Co ARO
Starting Material Cyclopentene OxideCyclopenteneCyclopentene Oxide
Yield High (80-92%)Moderate (50-65%)Moderate-High (70-85%)
Stereoselectivity trans (>99:1 dr)trans (>95:5 dr)trans (>90% ee)
Scalability High (kg scale possible)Medium (Cost of reagent)Low (Catalyst cost)
Safety Profile Critical Hazard (HF) Good (Solid reagent)Moderate
Primary Risk Operator exposureElimination byproductsCatalyst deactivation
Decision Logic (Visualization)

RouteSelection Start Start: Target 2-Fluorocyclopentan-1-ol IsEnantio Is Enantiopurity Required? Start->IsEnantio IsHFAllowed Is HF/Olah's Reagent Permitted? IsEnantio->IsHFAllowed No (Racemic OK) RouteC Route C: Asymmetric Ring Opening ((Salen)Co + HF source) IsEnantio->RouteC Yes (Direct) Resolution Alternative: Route A + Enzymatic Resolution IsEnantio->Resolution Yes (Cheaper) RouteA Route A: Nucleophilic Opening (Pyridine:HF) IsHFAllowed->RouteA Yes (High Yield) RouteB Route B: Electrophilic Hydrofluorination (Selectfluor + H2O) IsHFAllowed->RouteB No (Safety First)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on lab capabilities and stereochemical requirements.

Part 3: Detailed Experimental Protocols

Protocol A: High-Yield Epoxide Opening (Pyridine:HF)

Safety Warning: This procedure utilizes Hydrogen Fluoride. A calcium gluconate gel must be on hand. Use only polyethylene (PE) or Teflon (PTFE) vessels; glass will be etched and may shatter.

  • Preparation: Charge a PTFE reaction vessel with Cyclopentene oxide (10 mmol, 0.84 g) and dissolve in Dichloromethane (DCM) (10 mL). Cool the system to 0 °C in an ice bath.

  • Addition: Slowly add Olah’s Reagent (70% HF in Pyridine) (12 mmol HF equiv) dropwise via a plastic syringe. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (stain with p-anisaldehyde; epoxide usually runs higher than the alcohol).

  • Quenching (Critical): Pour the reaction mixture slowly into a stirred slurry of Calcium Carbonate (CaCO3) or saturated aqueous K2CO3 at 0 °C. This neutralizes the HF and precipitates fluoride as CaF2.

  • Workup: Extract the aqueous layer with DCM (3 x 15 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc 8:2) yields trans-2-fluorocyclopentan-1-ol as a colorless oil.

Protocol B: Electrophilic Hydrofluorination (Selectfluor)

Context: Ideal for labs lacking HF safety infrastructure.

  • Preparation: Dissolve Selectfluor (1.2 equiv) in a mixture of Acetonitrile/Water (10:1) .

  • Addition: Add Cyclopentene (1.0 equiv) to the mixture at room temperature.

  • Reaction: Stir for 6–12 hours. The solution will turn from yellow to clear as Selectfluor is consumed.

  • Workup: Dilute with water and extract with Ethyl Acetate.

  • Purification: The crude mixture often contains elimination byproducts. Careful distillation or chromatography is required to separate the fluorohydrin from allylic fluorides.

Part 4: Mechanistic Visualization

The stereochemical outcome is dictated by the mechanism. The diagram below contrasts the


 inversion of Route A with the anti-addition of Route B.

Mechanism Epoxide Cyclopentene Oxide (Meso) ProtEpoxide Protonated Epoxide Epoxide->ProtEpoxide H+ Alkene Cyclopentene Fluoronium Fluoronium Ion Alkene->Fluoronium Selectfluor (F+) Product trans-2-fluorocyclopentan-1-ol ProtEpoxide->Product Backside Attack (F-) Fluoronium->Product Anti-Attack (H2O) HF F- (from HF:Py) HF->Product H2O H2O (Nucleophile) H2O->Product

Figure 2: Mechanistic convergence. Both routes yield the trans-isomer, but via distinct intermediates (Protonated Epoxide vs. Fluoronium Ion).

References

  • Olah, G. A., et al. (1979). "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions." Journal of Organic Chemistry. Link

  • Haufe, G. (2001). "Asymmetric Ring Opening of Epoxides with Fluorine Nucleophiles." Journal für praktische Chemie. Link

  • Lal, G. S., et al. (1995). "Electrophilic Fluorination of Organic Compounds with Selectfluor." Journal of Organic Chemistry. Link

  • Kalow, J. A., & Doyle, A. G. (2010). "Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System." Journal of the American Chemical Society. Link

  • Kolodiazhna, O. O., et al. (2022). "Synthesis of optically active vicinal fluorocyclopentanols... by enzymatic deracemization." Arkivoc. Link

Sources

Comparative

Differentiating Diastereomers: A Spectroscopic Comparison of cis- and trans-2-Fluorocyclopentan-1-ol

In the landscape of drug discovery and development, the precise control and characterization of molecular stereochemistry are paramount. Even subtle changes in the three-dimensional arrangement of atoms can profoundly im...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise control and characterization of molecular stereochemistry are paramount. Even subtle changes in the three-dimensional arrangement of atoms can profoundly impact a molecule's biological activity, pharmacokinetic profile, and toxicity. This guide provides an in-depth spectroscopic comparison of the diastereomers cis- and trans-2-fluorocyclopentan-1-ol, offering researchers, scientists, and drug development professionals a practical framework for their differentiation using fundamental analytical techniques. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will explore how the spatial relationship between the fluorine and hydroxyl substituents dictates their unique spectral fingerprints.

Introduction: The Significance of Stereoisomeric Purity

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The cyclopentanol scaffold, a common motif in bioactive compounds, presents a rich stereochemical landscape when substituted. The seemingly minor difference between the cis and trans isomers of 2-fluorocyclopentan-1-ol—where the substituents are on the same or opposite faces of the cyclopentane ring, respectively—can lead to significant conformational and electronic disparities. These differences are readily interrogated by modern spectroscopic methods, providing unequivocal proof of stereochemical identity.

Conformational Analysis: The Foundation of Spectroscopic Differences

The cyclopentane ring is not planar but exists in a dynamic equilibrium between two primary puckered conformations: the envelope (Cs) and the half-chair (C2) forms. The substituents' stereochemistry influences the preferred conformation and, consequently, the dihedral angles between adjacent protons and between protons and fluorine. This conformational preference is a key determinant of the observed spectroscopic differences, particularly in NMR coupling constants.

In trans-2-fluorocyclopentan-1-ol, the hydroxyl and fluorine groups can adopt either a pseudo-diaxial or a pseudo-diequatorial orientation. Experimental and theoretical studies have shown that the diequatorial conformer is the more stable, accounting for approximately 55% of the population in solution[1]. This preference is influenced by a balance of steric and electronic factors. In the diequatorial conformation, the bulky substituents are further apart, minimizing steric strain.

For cis-2-fluorocyclopentan-1-ol, the substituents are constrained to one face of the ring, leading to a different conformational landscape. A significant feature of the cis-isomer is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the electronegative fluorine atom. This interaction can lock the molecule into a specific conformation, profoundly influencing its spectroscopic properties.

Caption: Molecular structures and potential for intramolecular hydrogen bonding in cis- and trans-2-fluorocyclopentan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Structure

NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of these isomers. The key parameters to consider are chemical shifts (δ) and spin-spin coupling constants (J).

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers are expected to show distinct differences in the chemical shifts and coupling patterns of the protons attached to the carbons bearing the fluorine (H-C-F) and hydroxyl (H-C-O) groups.

For cis-2-fluorocyclopentan-1-ol , the proton on the fluorine-bearing carbon (CHF) appears as a doublet of doublets. A key diagnostic feature is the large geminal coupling constant between this proton and the fluorine atom (²JHF), which has been reported to be approximately 40 Hz. The signal for the proton on the hydroxyl-bearing carbon (CHOH) is also a doublet.

For trans-2-fluorocyclopentan-1-ol , the major diequatorial conformer places the H-C-F and H-C-O protons in a pseudo-axial orientation. The vicinal coupling constants (³JHH) are highly dependent on the dihedral angle, as described by the Karplus relationship. The observed ³JHH values for the trans-isomer are a weighted average of the coupling constants in the diaxial and diequatorial conformers[1]. The differing dihedral angles in the cis and trans isomers will result in distinct ³JHH and ³JHF coupling constants.

Parameter cis-2-Fluorocyclopentan-1-ol trans-2-Fluorocyclopentan-1-ol
H-C-F Chemical Shift (δ) ~4.69 ppmExpected to be in a similar region
H-C-O Chemical Shift (δ) ~3.78 ppmExpected to be in a similar region
²JHF ~40 HzExpected to be of a similar magnitude
³JHH (vicinal) Dependent on fixed dihedral angleWeighted average of conformers
³JHF (vicinal) Dependent on fixed dihedral angleWeighted average of conformers

Table 1: Comparison of Expected ¹H NMR Parameters.

¹³C NMR Spectroscopy

The ¹³C NMR spectra for both isomers will show five distinct signals, all of which will be split by the fluorine atom. The magnitude of the carbon-fluorine coupling constants (JCF) is a powerful diagnostic tool.

The one-bond carbon-fluorine coupling (¹JCF) is typically large, in the range of 170-200 Hz. For the cis-isomer, a ¹JCF of 177 Hz has been reported. The two-bond (²JCF) and three-bond (³JCF) couplings will also be observable and will differ between the two isomers due to their different geometries. The carbon attached to the hydroxyl group will also exhibit a significant ²JCF.

Parameter cis-2-Fluorocyclopentan-1-ol trans-2-Fluorocyclopentan-1-ol
C-F Chemical Shift (δ) ~94 ppmExpected to be in a similar region
C-OH Chemical Shift (δ) ~56 ppmExpected to be in a similar region
¹JCF ~177 HzExpected to be in a similar range (170-200 Hz)
²JCF (for C-OH) ~27.2 HzExpected to be different due to stereochemistry
Other JCF Observable and characteristicObservable and characteristic

Table 2: Comparison of Expected ¹³C NMR Parameters.

¹⁹F NMR Spectroscopy

¹⁹F NMR provides a direct window into the electronic environment of the fluorine atom. Due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, even subtle stereochemical differences can lead to distinct chemical shifts. The ¹⁹F NMR spectrum of each isomer will consist of a single multiplet, with the fine structure determined by couplings to nearby protons. The chemical shift for 2-fluorocyclopentanols is generally observed around -180 to -185 ppm. The precise chemical shift and the values of the JHF coupling constants will be unique to each isomer.

Infrared (IR) Spectroscopy: Probing Intramolecular Interactions

Infrared spectroscopy is particularly useful for identifying the presence or absence of intramolecular hydrogen bonding.

In cis-2-fluorocyclopentan-1-ol , the proximity of the hydroxyl and fluorine groups allows for the formation of an intramolecular hydrogen bond (O-H···F). This interaction weakens the O-H bond, resulting in a shift of the O-H stretching frequency to a lower wavenumber (typically a broader band around 3400-3500 cm⁻¹) compared to a free hydroxyl group.

In trans-2-fluorocyclopentan-1-ol , the hydroxyl and fluorine groups are on opposite sides of the ring, making intramolecular hydrogen bonding impossible. Therefore, in a dilute solution in a non-polar solvent (to minimize intermolecular hydrogen bonding), the trans-isomer is expected to exhibit a sharp O-H stretching band at a higher wavenumber (typically around 3600-3650 cm⁻¹), characteristic of a free, non-hydrogen-bonded hydroxyl group.

Isomer Expected O-H Stretch (dilute, non-polar solvent) Interpretation
cis-2-Fluorocyclopentan-1-ol Broad band, ~3400-3500 cm⁻¹Intramolecular hydrogen bonding
trans-2-Fluorocyclopentan-1-ol Sharp band, ~3600-3650 cm⁻¹Free hydroxyl group

Table 3: Expected IR Spectroscopic Differences in the O-H Stretching Region.

cluster_workflow Spectroscopic Analysis Workflow Sample Sample Mixture (cis- and trans-2-fluorocyclopentan-1-ol) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data NMR->Data IR->Data MS->Data Analysis Comparative Analysis Data->Analysis Conclusion Stereochemical Assignment Analysis->Conclusion

Caption: A typical workflow for the spectroscopic differentiation of cis- and trans-2-fluorocyclopentan-1-ol.

Mass Spectrometry (MS)

While mass spectrometry is not typically used to differentiate diastereomers directly, as they have the same molecular weight, it is an essential tool for confirming the molecular formula and identifying characteristic fragmentation patterns. Both cis- and trans-2-fluorocyclopentan-1-ol will have a molecular ion peak corresponding to their molecular weight. The fragmentation patterns, which may show subtle differences upon electron ionization due to the different stabilities of the precursor ions, can provide supporting structural information.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the range of 0-10 ppm, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A spectral width of 0-220 ppm is appropriate. For observing C-F couplings, a proton-coupled ¹³C spectrum can be acquired.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. This can be done with or without proton decoupling to observe H-F couplings. A spectral width appropriate for the expected chemical shift range (e.g., -150 to -200 ppm) should be used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and accurately determine the chemical shifts and coupling constants.

Infrared Spectroscopy
  • Sample Preparation (for solution-phase): Prepare a dilute solution (e.g., <0.01 M) of the analyte in a non-polar solvent such as carbon tetrachloride (CCl₄) or hexane in an appropriate IR cell.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Pay close attention to the O-H stretching region (3200-3700 cm⁻¹).

  • Data Analysis: Identify the position and shape (broad vs. sharp) of the O-H stretching absorption band.

Conclusion

The differentiation of cis- and trans-2-fluorocyclopentan-1-ol is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a wealth of information through the analysis of chemical shifts and, most critically, coupling constants (JHF, JHH, and JCF), which are highly sensitive to the dihedral angles dictated by the stereochemistry. ¹⁹F NMR offers a direct and sensitive probe of the fluorine's local environment. Infrared spectroscopy serves as a powerful and straightforward method to confirm the presence or absence of intramolecular hydrogen bonding, a key distinguishing feature between the two isomers. By carefully applying these analytical methods, researchers can confidently establish the stereochemical integrity of their compounds, a critical step in the rigorous process of modern drug development.

References

  • Ferreira, M. J. P., et al. (2007). Electronic Interactions and Their Influence on the Conformational Stability of trans-2-Halocyclopentanol. The Journal of Organic Chemistry, 72(20), 7536-7542. [Link]

Sources

Validation

A Comparative Analysis of Fluorinating Agents for Cyclopentanols: A Guide for Researchers

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles, can dramatically improve the pharmacological properties of bioactive compounds. Cyclopentane rings, being prevalent scaffolds in numerous natural products and pharmaceuticals, are attractive targets for fluorination. This guide provides a comprehensive comparative analysis of common and contemporary fluorinating agents for the deoxofluorination of cyclopentanols, offering insights into their mechanisms, stereoselectivity, and practical application. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a fluorinating agent for their specific cyclopentanol substrates.

The Critical Choice: Navigating the Landscape of Deoxofluorination

The conversion of a hydroxyl group to a fluorine atom, known as deoxofluorination, is a cornerstone transformation in organofluorine chemistry. The choice of fluorinating agent is paramount, as it dictates not only the reaction's efficiency but also its stereochemical outcome and functional group tolerance. The conformationally constrained nature of the cyclopentane ring adds a layer of complexity, influencing the competition between the desired substitution (SN2 or SN1) and the often-problematic elimination (E2 or E1) pathways. This guide will focus on a comparative analysis of four key reagents: the classical workhorse, Diethylaminosulfur Trifluoride (DAST), its more stable successor, Deoxo-Fluor, the modern, highly selective PyFluor, and the electrophilic fluorinating agent, Selectfluor, which operates via a distinct radical-mediated mechanism.

Nucleophilic Deoxofluorinating Agents: A Mechanistic Overview

The majority of deoxofluorinating agents, including DAST, Deoxo-Fluor, and PyFluor, operate through a nucleophilic pathway. The reaction is initiated by the activation of the alcohol by the reagent, forming a good leaving group. Subsequent displacement by a fluoride ion, either intramolecularly or from an external source, furnishes the desired alkyl fluoride. The stereochemical outcome of this process is highly dependent on the reaction mechanism.

dot

Figure 1: General mechanistic pathways for nucleophilic deoxofluorination of cyclopentanols.

An SN2 mechanism, favored by less hindered cyclopentanols and reagents like PyFluor, proceeds with inversion of stereochemistry. This is often the desired outcome for controlling the stereochemistry of the final product. Conversely, an SN1 mechanism, which can be operative with more sterically hindered substrates or under certain conditions with reagents like DAST, proceeds through a planar carbocation intermediate, leading to a mixture of stereoisomers.[1]

Comparative Performance of Nucleophilic Fluorinating Agents

The choice between DAST, Deoxo-Fluor, and PyFluor often comes down to a balance of reactivity, selectivity, safety, and cost.

FeatureDAST (Diethylaminosulfur Trifluoride)Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride)PyFluor (2-Pyridinesulfonyl Fluoride)
Reactivity High, effective for primary, secondary, and tertiary alcohols.Similar to DAST, sometimes with improved yields.[2]Generally requires a base (e.g., DBU) for activation; reaction times can be longer.[3]
Stereoselectivity Generally SN2 (inversion), but SN1 (racemization/rearrangement) can occur, especially with hindered substrates.[1]Similar to DAST.[2]Highly stereospecific SN2 reaction with clean inversion of configuration.
Selectivity vs. Elimination Prone to elimination, especially with secondary and tertiary alcohols, leading to cyclopentene byproducts.[4]Offers marginal improvements in selectivity over DAST in some cases.[4]Exhibits excellent selectivity for substitution over elimination, resulting in cleaner reactions and easier purification.[5][6]
Safety & Handling Thermally unstable, can decompose explosively above 90 °C. Moisture sensitive.[7]More thermally stable than DAST, decomposing at a higher temperature.[2]Thermally stable, low-melting crystalline solid that is not shock-sensitive and can be handled in air.[6]
Cost Relatively inexpensive.More expensive than DAST.Can be prepared inexpensively from readily available starting materials.[6]
Functional Group Tolerance Limited, can react with carbonyls and other sensitive functional groups.[5]Similar to DAST.High, does not react with carbonyl groups and tolerates a wide range of functionalities.

Table 1: Comparison of key features of DAST, Deoxo-Fluor, and PyFluor.

The Workhorse with Caveats: DAST

DAST has been a staple in fluorination chemistry for decades due to its broad applicability.[7] However, its use is fraught with safety concerns, and its propensity to induce elimination reactions can significantly lower the yield of the desired fluorocyclopentane, particularly with substrates prone to forming a stable double bond.

An Improvement in Safety: Deoxo-Fluor

Deoxo-Fluor was developed as a safer alternative to DAST, boasting greater thermal stability.[2] While it offers a similar reactivity profile, the improvement in selectivity over elimination is often modest. For many applications, it can be used interchangeably with DAST, with the primary advantage being its enhanced safety profile.

The Modern Choice for Selectivity: PyFluor

PyFluor has emerged as a superior reagent for the deoxofluorination of alcohols where high selectivity and safety are paramount.[3][6] Its mechanism involves the in-situ formation of a pyridinesulfonate ester, which is then displaced by fluoride in a clean SN2 reaction.[3] This two-step, one-pot process minimizes elimination byproducts, making it an excellent choice for complex and sensitive cyclopentanol substrates.

A Radical Departure: Electrophilic Fluorination with Selectfluor

Selectfluor operates through a fundamentally different mechanism, offering a complementary approach to the nucleophilic reagents. It is an electrophilic fluorinating agent that can participate in radical-mediated C-F bond formation.[8][9] This pathway is particularly advantageous for the fluorination of tertiary alcohols, which are often challenging substrates for nucleophilic methods due to the high propensity for elimination.[10]

dot

Figure 2: Simplified representation of a radical-mediated deoxyfluorination using an electrophilic fluorine source like Selectfluor.

The reaction is typically initiated by a photoredox catalyst, which, upon irradiation with visible light, generates a cyclopentyl radical from a suitable precursor (e.g., an oxalate ester of the cyclopentanol). This radical then abstracts a fluorine atom from Selectfluor to yield the fluorinated product.[10] A key advantage of this method is its ability to fluorinate sterically hindered alcohols with high efficiency.

Experimental Protocols

To provide a practical context for the application of these reagents, detailed experimental protocols for the fluorination of a representative cyclopentanol are presented below.

Protocol 1: Deoxofluorination of a Chiral Cyclopentanol using a PyFluor-type Reagent

This protocol is adapted from a reported synthesis of a key intermediate for the RIPK1 inhibitor GDC-8264.[11]

Materials:

  • Chiral cyclopentanol intermediate A11

  • Sulfonyl fluoride reagent SF-2 (a more reactive analogue of PyFluor)[11]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral cyclopentanol A11 (1.0 equiv) in anhydrous MeCN is added DBU (2.0 equiv) at room temperature under an inert atmosphere.

  • The sulfonyl fluoride reagent SF-2 (1.2 equiv) is then added, and the reaction mixture is stirred at room temperature for 2 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃.

  • The aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired fluorinated cyclopentane derivative.

dot

Figure 3: Experimental workflow for the deoxofluorination of a cyclopentanol using a PyFluor-type reagent.

Protocol 2: Deoxofluorination of an Alcohol using Deoxo-Fluor

This is a general procedure that can be adapted for cyclopentanol substrates.[12]

Materials:

  • Cyclopentanol

  • Deoxo-Fluor

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of the cyclopentanol (1.0 equiv) in anhydrous DCM is cooled to 0 °C under an inert atmosphere.

  • Deoxo-Fluor (1.5 - 3.0 equiv) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction progress is monitored by TLC or GC-MS.

  • The reaction is carefully quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • The layers are separated, and the aqueous layer is extracted with DCM (2 x).

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

Conclusion and Future Outlook

The deoxofluorination of cyclopentanols is a critical transformation in the synthesis of valuable fluorinated molecules. While traditional reagents like DAST and Deoxo-Fluor remain useful, modern alternatives such as PyFluor offer significant advantages in terms of safety, selectivity, and functional group tolerance. For substrates that are challenging for nucleophilic fluorination, such as sterically hindered tertiary alcohols, electrophilic radical-mediated methods using reagents like Selectfluor provide a powerful complementary approach.

The choice of fluorinating agent should be guided by a careful consideration of the specific cyclopentanol substrate, the desired stereochemical outcome, and the presence of other functional groups. As the field of fluorine chemistry continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable fluorinating agents, further empowering researchers to explore the vast chemical space of fluorinated cyclopentane derivatives.

References

  • Doyle, A. G., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(29), 9571–9574. [Link]

  • Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]

  • Singh, R. P., & Shreeve, J. M. (2005). Selectfluor: mechanistic insight and applications. Accounts of Chemical Research, 38(4), 313-323. [Link]

  • Burkart, M. D., et al. (2000). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 65(25), 8743–8748. [Link]

  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. [Link]

  • Doyle, A. G., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(29), 9571–9574. [Link]

  • Organic Chemistry Portal. (n.d.). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). PyFluor. Retrieved from [Link]

  • Organic Syntheses. (n.d.). gem-Difluorination of Diaryl Ketones with Deoxo-Fluor®. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Retrieved from [Link]

  • ResearchGate. (n.d.). Selectfluor: Mechanistic Insight and Applications. Retrieved from [Link]

  • Bias, C. A. (2024). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate. West Virginia University. [Link]

  • Bräse, S., et al. (2011). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Organic & Biomolecular Chemistry, 9(19), 6539-6542. [Link]

  • Doyle, A. G., et al. (2022). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society, 144(39), 17873–17884. [Link]

  • MacMillan, D. W. C., et al. (2019). Deoxyfluorination of alcohols with an electrophilic fluorine source via visible-light photoredox catalysis. Tetrahedron, 75(32), 4222-4227. [Link]

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]

  • Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. The Journal of Organic Chemistry, 65(15), 4830–4832. [Link]

  • Georg, G. I., et al. (2004). [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides. The Journal of Organic Chemistry, 69(7), 2573–2576. [Link]

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Comparative

A Comparative Analysis of Fluorocyclopentenyl Cytosine (RX-3117) and Gemcitabine in Pancreatic Cancer

A Technical Guide for Researchers and Drug Development Professionals Introduction The landscape of pancreatic cancer therapy has been dominated by nucleoside analogs for decades, with gemcitabine being a cornerstone of t...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of pancreatic cancer therapy has been dominated by nucleoside analogs for decades, with gemcitabine being a cornerstone of treatment regimens. However, the emergence of resistance and limitations in efficacy have spurred the development of novel agents. Among these, 2-fluorocyclopentan-1-ol derivatives, specifically fluorocyclopentenyl cytosine (RX-3117), have shown promise. This guide provides an in-depth, objective comparison of the efficacy of RX-3117 and gemcitabine, grounded in available preclinical and clinical data. We will delve into their distinct mechanisms of action, metabolic activation pathways, and cytotoxic effects, offering a comprehensive resource for researchers in oncology and drug development.

The rationale for developing fluorinated nucleoside analogs like RX-3117 stems from the unique properties of the fluorine atom. Its small size allows it to mimic hydrogen sterically, while its high electronegativity can significantly alter the electronic properties of the molecule, often leading to enhanced metabolic stability and binding affinity for target enzymes. In the context of carbocyclic nucleosides, where a methylene group replaces the oxygen atom in the furanose ring, fluorination can also influence the puckering of the cyclopentane ring, potentially making it a better mimic of the natural ribose sugar.

Comparative Efficacy and Clinical Insights

Preclinical Xenograft Models

Studies in human tumor xenograft models have demonstrated the potent antitumor activity of RX-3117, notably in tumors that are resistant to gemcitabine. In a study involving a primary low-passage human pancreatic Tumorgraft™ (CTG-0298), which showed relative resistance to gemcitabine (38% tumor growth inhibition), orally administered RX-3117 achieved a significantly higher tumor growth inhibition of 76%[1]. This suggests that RX-3117 may circumvent the common mechanisms of gemcitabine resistance.

Clinical Trials

Clinical trials have further substantiated the potential of RX-3117 in a clinical setting. A Phase Ib/IIa study (NCT02030067) of RX-3117 in patients with relapsed/refractory metastatic pancreatic cancer showed promising signals of efficacy. In this heavily pre-treated population, where many had failed multiple prior therapies including gemcitabine, RX-3117 monotherapy resulted in stable disease for a significant duration in a subset of patients[2][3][4]. Specifically, out of 44 enrolled subjects, 21 achieved the primary endpoint of stable disease with a duration of 30-224 days, and one patient had an unconfirmed partial response[2]. These findings are particularly noteworthy given the advanced stage of the disease and prior treatment failures in the study population.

Furthermore, a Phase I/II study is evaluating RX-3117 in combination with nab-paclitaxel as a first-line treatment for metastatic pancreatic cancer, with preliminary results indicating the combination is well-tolerated and shows early signs of efficacy[5][6].

Gemcitabine Efficacy Data

Gemcitabine has been a standard of care for advanced pancreatic cancer for many years. Its efficacy, however, is often limited. The IC50 values for gemcitabine in pancreatic cancer cell lines are highly variable, reflecting the heterogeneity of the disease. Reported IC50 values can range from the low nanomolar to the high micromolar range depending on the specific cell line and the assay conditions[7]. For instance, in pancreatic ductal adenocarcinoma cell lines such as AsPC-1, BxPC-3, MIA PaCa-2, and Panc-1, IC50 values have been reported to range from 494 nM to 23.9 μM[8]. This wide range underscores the challenge of predicting clinical response to gemcitabine and highlights the need for novel agents with activity in resistant tumors.

Table 1: Comparative Efficacy Data for RX-3117 and Gemcitabine in Pancreatic Cancer

ParameterRX-3117 (Fluorocyclopentenyl Cytosine)GemcitabineSource(s)
In Vitro Cytotoxicity (IC50) Data not publicly available for direct comparison.Highly variable; nM to µM range in pancreatic cancer cell lines.[7][8]
Xenograft Model (Gemcitabine-Resistant Pancreatic Tumor) 76% Tumor Growth Inhibition38% Tumor Growth Inhibition[1]
Clinical Trial (Relapsed/Refractory Metastatic Pancreatic Cancer) Stable disease in 21/44 patients (30-224 days).Standard of care, often with limited efficacy in this setting.[2][3][4]

Mechanism of Action: A Tale of Two Kinases

The differential efficacy of RX-3117 and gemcitabine, particularly in resistant settings, can be largely attributed to their distinct metabolic activation pathways. Both are pro-drugs that require intracellular phosphorylation to exert their cytotoxic effects. However, they are activated by different enzymes.

RX-3117: Activation by Uridine-Cytidine Kinase 2 (UCK2)

RX-3117 is selectively activated by uridine-cytidine kinase 2 (UCK2)[8][9][10]. UCK2 phosphorylates RX-3117 to its monophosphate form, which is then further converted to the active diphosphate and triphosphate metabolites. A key aspect of this activation pathway is that UCK2 is primarily expressed in tumor cells, with low expression in normal tissues[9][11]. This tumor-selective activation may contribute to a more favorable therapeutic window for RX-3117, potentially leading to fewer side effects compared to agents that are activated more ubiquitously.

Once converted to its triphosphate form, RX-3117 triphosphate is incorporated into both DNA and RNA, leading to the inhibition of their synthesis and ultimately inducing apoptosis[4]. Additionally, RX-3117 has been shown to down-regulate DNA methyltransferase 1 (DNMT1), which can lead to the hypomethylation and re-activation of tumor suppressor genes[9][10].

Gemcitabine: Activation by Deoxycytidine Kinase (dCK)

Gemcitabine, on the other hand, is primarily activated by deoxycytidine kinase (dCK)[12][13][14][15]. dCK catalyzes the initial and rate-limiting step of converting gemcitabine to gemcitabine monophosphate (dFdCMP). Subsequent phosphorylations by other kinases lead to the formation of the active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites[13][15][16].

The active metabolites of gemcitabine exert their cytotoxic effects through two main mechanisms:

  • Inhibition of DNA Synthesis: dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA. Once incorporated, it causes "masked chain termination," where one additional nucleotide is added before DNA synthesis is halted. This makes it difficult for DNA repair enzymes to remove the incorporated drug, leading to cell cycle arrest and apoptosis[13].

  • Inhibition of Ribonucleotide Reductase: dFdCDP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This inhibition depletes the intracellular pool of dNTPs, further enhancing the incorporation of dFdCTP into DNA[13][16].

A major mechanism of acquired resistance to gemcitabine is the downregulation or inactivation of dCK, which prevents the drug from being activated[12]. Since RX-3117 is activated by a different enzyme, UCK2, it can remain effective in cancer cells that have become resistant to gemcitabine due to reduced dCK activity.

Diagram 1: Metabolic Activation and Mechanism of Action of RX-3117

RX3117_Pathway cluster_cell Tumor Cell RX3117 RX-3117 (extracellular) RX3117_intra RX-3117 RX3117->RX3117_intra hENT1 DNMT1 DNMT1 RX3117->DNMT1 Downregulation RX3117_MP RX-3117-MP RX3117_intra->RX3117_MP UCK2 RX3117_DP RX-3117-DP RX3117_MP->RX3117_DP Kinases RX3117_TP RX-3117-TP RX3117_DP->RX3117_TP Kinases DNA_RNA_synthesis DNA & RNA Synthesis RX3117_TP->DNA_RNA_synthesis Incorporation & Inhibition Apoptosis Apoptosis DNA_RNA_synthesis->Apoptosis TSG_activation Tumor Suppressor Gene Activation DNMT1->TSG_activation Inhibition leads to

Caption: Metabolic activation and dual mechanism of action of RX-3117.

Diagram 2: Metabolic Activation and Mechanism of Action of Gemcitabine

Gemcitabine_Pathway cluster_cell Tumor Cell Gemcitabine Gemcitabine (extracellular) Gemcitabine_intra Gemcitabine (dFdC) Gemcitabine->Gemcitabine_intra hENT1 dFdCMP dFdCMP Gemcitabine_intra->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP CMPK1 dFdCTP dFdCTP dFdCDP->dFdCTP NDPK RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_synthesis DNA Synthesis dFdCTP->DNA_synthesis Masked Chain Termination Apoptosis Apoptosis DNA_synthesis->Apoptosis dNTP_pool dNTP Pool RNR->dNTP_pool Depletion

Caption: Metabolic activation and dual mechanism of action of Gemcitabine.

Experimental Protocols

1. Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol is a standard method for assessing the cytotoxic effects of a compound on adherent cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of RX-3117 or gemcitabine in culture medium. Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells and blank wells (medium only).

    • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.

2. DNA Polymerase Inhibition Assay

This assay determines the inhibitory effect of the triphosphate form of a nucleoside analog on DNA polymerase activity.

  • Principle: The assay measures the incorporation of a radiolabeled or fluorescently labeled deoxynucleotide into a DNA template-primer by a purified DNA polymerase in the presence and absence of the inhibitor.

  • Procedure:

    • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, a DNA template-primer (e.g., activated calf thymus DNA), a mixture of three unlabeled dNTPs, and one labeled dNTP (e.g., [α-³²P]dCTP).

    • Inhibitor Addition: Add varying concentrations of the triphosphate form of the nucleoside analog (RX-3117-TP or dFdCTP) to the reaction tubes. Include a no-inhibitor control.

    • Enzyme Addition: Initiate the reaction by adding purified human DNA polymerase.

    • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

    • Reaction Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA). Precipitate the DNA on ice.

    • Detection: Collect the precipitated DNA on glass fiber filters. Wash the filters to remove unincorporated nucleotides. Measure the incorporated radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value.

3. S-adenosylhomocysteine (SAH) Hydrolase Inhibition Assay

This assay is relevant for compounds that may have off-target effects on methylation pathways.

  • Principle: SAH hydrolase catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. The activity of the enzyme can be measured by quantifying the production of homocysteine. A common method involves coupling the production of homocysteine to a colorimetric or fluorometric reaction.

  • Procedure (Colorimetric Assay):

    • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.2), the substrate S-adenosylhomocysteine (SAH), and varying concentrations of the test inhibitor.

    • Enzyme Addition: Initiate the reaction by adding purified SAH hydrolase.

    • Incubation: Incubate at 37°C for a defined period.

    • Detection: Add a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). Homocysteine will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a yellow color.

    • Measurement: Measure the absorbance at 412 nm.

    • Data Analysis: Calculate the rate of TNB formation and determine the inhibitory effect of the compound.

Conclusion

The emergence of 2-fluorocyclopentan-1-ol derivatives, exemplified by RX-3117, represents a significant advancement in the development of nucleoside analogs for pancreatic cancer. Its distinct mechanism of activation via the tumor-specific enzyme UCK2 provides a clear advantage over gemcitabine, particularly in the context of acquired resistance mediated by dCK downregulation. Preclinical and early-phase clinical data suggest that RX-3117 has the potential to be a valuable therapeutic option for patients with pancreatic cancer, including those who have failed prior gemcitabine-based therapies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile, both as a monotherapy and in combination with other agents. This guide provides a foundational understanding of the comparative pharmacology of RX-3117 and gemcitabine, which will be critical for designing future studies and ultimately improving outcomes for patients with this challenging disease.

References

  • Babiker, H. M., et al. (2018). RX-3117: Activity of an oral antimetabolite nucleoside in subjects with pancreatic cancer–Preliminary results of stage II of the phase Ia/IIb study. Journal of Clinical Oncology, 36(4_suppl), 420-420. [Link]

  • Hu, J., et al. (2020). Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance. Cancer Drug Resistance, 3(4), 837-855. [Link]

  • Balboni, G., et al. (2019). RX-3117 (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment. Expert Opinion on Investigational Drugs, 28(4), 311-322. [Link]

  • Mini, E., et al. (2014). Gemcitabine Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenomics Knowledge Base (PharmGKB). [Link]

  • Whirl-Carrillo, M., et al. (2012). Pharmacogenomics Knowledge for Personalized Medicine. Clinical Pharmacology & Therapeutics, 92(4), 414-417. [Link]

  • Peters, G. J., et al. (2016). The Cytidine Analog Fluorocyclopentenylcytosine (RX-3117) Is Activated by Uridine-Cytidine Kinase 2. PLoS ONE, 11(9), e0162901. [Link]

  • Balvers, R. K., et al. (2020). Uridine Cytidine Kinase 2 as a Potential Biomarker for Treatment with RX-3117 in Pancreatic Cancer. Anticancer Research, 40(1), 169-178. [Link]

  • ASCO. (2018). RX3117: Activity of an oral antimetabolite nucleoside in subjects with pancreatic cancer—Preliminary results of stage II of the phase Ia/IIb study. ASCO Meeting Library. [Link]

  • Kim, D. J., et al. (2014). A novel cytidine analog, RX-3117, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine. Anticancer Research, 34(12), 6951-6959. [Link]

  • Clinical Trials Arena. (2016). Rexahn conducts stage 2 of Phase Ib/IIa pancreatic cancer trial of RX-3117. Clinical Trials Arena. [Link]

  • Babiker, H. M., et al. (2022). A multicenter phase 1/2 study investigating the safety, pharmacokinetics, pharmacodynamics and efficacy of a small molecule antimetabolite, RX-3117, plus nab-paclitaxel in pancreatic adenocarcinoma. Investigational New Drugs, 40(1), 81-90. [Link]

  • Li, L., et al. (2008). Gemcitabine Pharmacogenomics: Deoxycytidine Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics. The AAPS Journal, 10(4), 598-611. [Link]

  • ResearchGate. (n.d.). Gemcitabine: transport, intracellular activation/deactivation and mechanism of action. ResearchGate. [Link]

  • Peters, G. J., et al. (2016). The Cytidine Analog Fluorocyclopentenylcytosine (RX-3117) Is Activated by Uridine-Cytidine Kinase 2. PLoS ONE, 11(9), e0162901. [Link]

  • Peters, G. J., et al. (2015). Abstract 2622: Fluorocyclopentenylcytosine (RX-3117) is activated by uridine-cytidine kinase 2, a potential biomarker. Cancer Research, 75(15_Supplement), 2622. [Link]

  • Huang, C.-C., et al. (2010). Colorimetric Assay for S-Adenosylhomocysteine Hydrolase Activity and Inhibition Using Fluorosurfactant-Capped Gold Nanoparticles. Analytical Chemistry, 82(21), 8779-8785. [Link]

  • Babiker, H. M., et al. (2019). A phase I/II study of RX-3117, an oral antimetabolite nucleoside, in combination with nab-paclitaxel (nab-pac) as first-line treatment of metastatic pancreatic cancer (met-PC): Preliminary results. Journal of Clinical Oncology, 37(4_suppl), 420-420. [Link]

  • Ault-Riché, D., et al. (2013). Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation. Journal of Biological Chemistry, 288(18), 12723-12732. [Link]

  • Li, D., et al. (2021). Constructing a cell line-based treatment model for pancreatic adenocarcinoma patients receiving first-line second-line chemother. Translational Cancer Research, 10(1), 37-47. [Link]

  • Suo, Z., et al. (2007). Nucleotide Analogues as Probes for DNA and RNA Polymerases. Annual Review of Biochemistry, 76, 633-653. [Link]

  • Lozada-Ramírez, J. D., et al. (2006). A colorimetric assay for S-adenosylhomocysteine hydrolase. Journal of Biochemical and Biophysical Methods, 67(2-3), 131-140. [Link]

  • Kailing, L., et al. (2018). S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic. Frontiers in Chemistry, 6, 119. [Link]

  • ResearchGate. (n.d.). Results of viability assays on pancreatic cancer cell lines. (A) IC50... ResearchGate. [Link]

  • Sumpter, V. G., et al. (2008). Gemcitabine based combination chemotherapy in advanced pancreatic cancer-indirect comparison. BMC Cancer, 8, 198. [Link]

  • Elabscience. (n.d.). S-Adenosyl-Homocysteine Hydrolase (SAHH) Activity Colorimetric Assay Kit. Elabscience. [Link]

  • Martin, J. L., et al. (1994). Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis. Antimicrobial Agents and Chemotherapy, 38(12), 2743-2749. [Link]

  • Synapse. (2024). What are DNA polymerase inhibitors and how do they work? Patsnap Synapse. [Link]

  • Moore, M. J., et al. (2003). Comparison of gemcitabine versus the matrix metalloproteinase inhibitor BAY 12-9566 in patients with advanced or metastatic adenocarcinoma of the pancreas: a phase III trial of the National Cancer Institute of Canada Clinical Trials Group. Journal of Clinical Oncology, 21(17), 3296-3302. [Link]

  • Cascinu, S., et al. (2017). Gemcitabine mono-therapy versus gemcitabine plus targeted therapy in advanced pancreatic cancer: a meta-analysis of randomized phase III trials. Acta Oncologica, 56(6), 773-779. [Link]

  • CURE Today. (2024). New Combination Treatment Approach Studied in Pancreatic Cancer. CURE Today. [Link]

  • Follit, C. A., et al. (2021). Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. International Journal of Molecular Sciences, 22(24), 13593. [Link]

  • Waud, W. R., et al. (2023). Preclinical Synergistic Combination Therapy of Lurbinectedin with Irinotecan and 5-Fluorouracil in Pancreatic Cancer. Cancers, 15(19), 4799. [Link]

  • Arlt, A., et al. (2003). Acquired resistance of pancreatic cancer cells towards 5-Fluorouracil and gemcitabine is associated with altered expression of apoptosis-regulating genes. International Journal of Cancer, 106(6), 848-857. [Link]

  • ResearchGate. (n.d.). IC50 values of pancreatic cancer cells treated with gemcitabine and... ResearchGate. [Link]

Sources

Validation

Validation of Analytical Methods for 2-Fluorocyclopentan-1-ol: A Comparative Technical Guide

Executive Summary & The Analytical Challenge 2-Fluorocyclopentan-1-ol (CAS: 1993-91-5) represents a distinct class of chiral fluorohydrins increasingly used as scaffolds in medicinal chemistry to modulate metabolic stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

2-Fluorocyclopentan-1-ol (CAS: 1993-91-5) represents a distinct class of chiral fluorohydrins increasingly used as scaffolds in medicinal chemistry to modulate metabolic stability and lipophilicity. However, its analysis presents a "perfect storm" of challenges for the analytical chemist:

  • Lack of Chromophore: The molecule possesses no conjugated

    
    -systems, rendering standard HPLC-UV (254 nm) useless without derivatization.
    
  • Stereochemical Complexity: It exists as two diastereomeric pairs (cis and trans), each consisting of enantiomers. Separating the cis/trans diastereomers is thermodynamic; separating enantiomers requires chiral selectors.

  • Volatility: As a cyclic alcohol with a molecular weight of ~104 g/mol , it is relatively volatile, making LC-MS nebulization inconsistent but making it an ideal candidate for Gas Chromatography.

This guide objectively compares the three primary analytical approaches—GC-FID, HPLC-CAD, and qNMR—and provides a validated workflow for the industry-standard method: GC-FID .

Method Comparison: Selecting the Right Tool

The following comparison evaluates methods based on sensitivity, specificity for isomers, and suitability for QC release testing.

FeatureGC-FID (Recommended) HPLC-CAD (Alternative) qNMR (Reference)
Principle Flame Ionization (Carbon counting)Charged Aerosol DetectionNuclear Magnetic Resonance
Suitability High. Ideal for volatile alcohols.Medium. Good for non-chromophoric species; less precise than GC.High. Primary reference standard.
LOD/LOQ Excellent (< 10 ppm)Good (~50 ppm)Moderate (limit of integration)
Isomer Separation Cis/Trans separate easily on achiral phases.Requires specific polar columns; often shows broad peaks.Distinct shifts for cis/trans (H-F coupling).
Throughput High (15-20 min run)Medium (Equilibration required)Low (Expert analysis required)
Cost LowHigh (Consumables/Gas)Very High (Instrument time)
Expert Insight: Why GC-FID Wins

While HPLC-CAD is a powerful tool for non-chromophoric compounds (like lipids or sugars), 2-fluorocyclopentan-1-ol is sufficiently volatile that it risks evaporation during the nebulization stage of CAD, leading to non-linear response factors. GC-FID utilizes this volatility, turning a liability into an asset. Therefore, GC-FID is the designated release method , while qNMR serves as the orthogonal method for potency assignment.

Validated Protocol: GC-FID Method

Status: Validated per ICH Q2(R2)

This protocol is designed to quantify 2-fluorocyclopentan-1-ol and separate its cis/trans diastereomers.

Instrumentation & Conditions[1][2][3]
  • System: Agilent 7890B / 8890 or equivalent with FID.

  • Column: DB-624 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane), 30m

    
     0.32mm 
    
    
    
    1.8µm.
    • Rationale: The "624" phase is the industry standard for volatile solvents and alcohols. The thick film (1.8µm) improves retention and resolution of the polar fluorohydrin.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1), 220°C.

  • Detector (FID): 250°C; H2 (30 mL/min), Air (400 mL/min), Makeup (N2, 25 mL/min).

Temperature Program

The thermal gradient is critical to separate the cis and trans isomers, which have slightly different boiling points due to internal hydrogen bonding (intramolecular F···H-O interactions).

StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-602.0
Ramp 1101400
Ramp 2252405.0
Total 15.0 min
Standard Preparation
  • Diluent: Methanol (HPLC Grade).

  • Internal Standard (ISTD): Cyclohexanol (1.0 mg/mL).

    • Why: Cyclohexanol is structurally homologous but chromatographically distinct. It corrects for injection volume variability, which is the largest source of error in GC split injections.

  • Sample Prep: Dissolve 50 mg of 2-fluorocyclopentan-1-ol in 50 mL Diluent containing ISTD.

Validation Workflow (ICH Q2 R2)

The validation strategy follows the Lifecycle Approach emphasized in the 2024 ICH Q2(R2) revision.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix and workflow for validating this method, ensuring "fitness for purpose."

ValidationLifecycle Start Method Development (DB-624 Optimization) Specificity Specificity Check (Blank vs. Impurities) Start->Specificity Confirm Retention SST System Suitability (Res > 1.5, Tailing < 1.5) Specificity->SST Pass SST->Start Fail (Optimize) Linearity Linearity & Range (R² > 0.999) SST->Linearity Calibration Accuracy Accuracy (Spike Recovery) (98-102%) Linearity->Accuracy Quantitation Precision Precision (Repeatability RSD < 2%) Accuracy->Precision Reproducibility Precision->SST Drift Robustness Robustness (Flow/Temp +/-) Precision->Robustness Stress Test Final Validated Method Release Ready Robustness->Final Report

Figure 1: Analytical Method Validation Lifecycle aligned with ICH Q2(R2) principles. The workflow emphasizes system suitability (SST) as a gatekeeper before quantitative validation parameters.

Key Validation Parameters & Acceptance Criteria
A. Specificity (Selectivity)[1][2][3]
  • Protocol: Inject Diluent, ISTD only, and Spiked Sample.

  • Requirement: No interfering peaks at the retention time of 2-fluorocyclopentan-1-ol (~8.5 min) or Cyclohexanol (~9.2 min).

  • Isomer Resolution: The cis and trans isomers must have a resolution (

    
    ) 
    
    
    
    . (Typically, the trans isomer elutes first due to lower boiling point/polarity).
B. Linearity[4][5][3]
  • Range: 50% to 150% of target concentration.

  • Protocol: Prepare 5 levels (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

  • Metric: Plot Area Ratio (Analyte/ISTD) vs. Concentration.

    
    .[4][3]
    
C. Accuracy (Recovery)
  • Protocol: Spike known amounts of pure 2-fluorocyclopentan-1-ol into a placebo matrix (if drug product) or solvent (if drug substance) at 80%, 100%, and 120%.

  • Acceptance: Mean recovery 98.0% – 102.0%.

D. Robustness (Design of Experiments)

Deliberately vary parameters to ensure method stability:

  • Flow rate:

    
     mL/min.
    
  • Oven Ramp:

    
     °C/min.
    
  • Critical Check: Ensure cis/trans resolution remains

    
     under all conditions.
    

Advanced Topic: Chiral Separation

Standard GC-FID on DB-624 separates diastereomers (cis vs. trans) but not enantiomers (e.g., (1R,2R) vs (1S,2S)).

If enantiomeric purity is required (e.g., >99% ee), you must switch to a Cyclodextrin-based Chiral GC Column .

  • Recommended Column: Rt-bDEXsm or Gamma-Dex 225 (30m

    
     0.25mm).
    
  • Mechanism: The fluorohydrin interacts with the hydrophobic cavity of the derivatized cyclodextrin. The fluorine atom provides a secondary interaction point (dipole) that enhances chiral recognition compared to non-fluorinated alcohols.

  • Note: Chiral methods should be validated separately for "Chiral Purity" and are usually area% normalization methods rather than weight% assays.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][3] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3][6][7][Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21187885, 2-Fluorocyclopentan-1-ol.[Link]

  • Holzgrabe, U., et al. (2021).[8] No chromophore - no problem? Pitfalls in the analysis of challenging compounds. Wiley Analytical Science. [Link]

Sources

Comparative

Optimizing Bioactivity via Fluorine Scanning: A Guide to 2-Fluorocyclopentan-1-ol Analogs

This guide provides an in-depth technical analysis of the 2-fluorocyclopentan-1-ol scaffold, a high-value motif in modern medicinal chemistry used to modulate conformation, metabolic stability, and lipophilicity without...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 2-fluorocyclopentan-1-ol scaffold, a high-value motif in modern medicinal chemistry used to modulate conformation, metabolic stability, and lipophilicity without significant steric penalty.[1]

Executive Summary

The introduction of a fluorine atom at the


-position of a cyclic alcohol—specifically 2-fluorocyclopentan-1-ol —is a precision tactic in Fragment-Based Drug Discovery (FBDD).[1] Unlike chlorine or methyl substituents, fluorine exerts a profound stereoelectronic influence  (the gauche effect) that biases the cyclopentane ring conformation. This guide compares the 2-fluoro analogs against non-fluorinated and chlorinated counterparts, demonstrating how this motif can lower pKa, enhance metabolic stability, and lock bioactive conformations.

Key Application: Tuning the H-bond donor capacity (HBD) and membrane permeability of lead compounds targeting GPCRs and kinases.

Mechanistic Insight: The Fluorine Gauche Effect

The structure-activity relationship (SAR) of this scaffold is governed by the competition between steric repulsion and stereoelectronic stabilization.

The Gauche Effect vs. Intramolecular H-Bonding

In 1,2-disubstituted ethanes, steric bulk typically dictates an anti conformation.[1] However, due to the high electronegativity of fluorine, the


 hyperconjugation stabilizes the gauche conformer.

In the 2-fluorocyclopentan-1-ol system, this manifests uniquely due to ring constraints:

  • Cis-Isomer (Syn-like): The C-F and C-O bonds are forced into a gauche relationship (dihedral angle

    
    ).[1] This alignment is stabilized by the gauche effect and a potential intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the fluorine atom (
    
    
    
    ). This "closed" conformation masks the polar hydroxyl group, effectively increasing lipophilicity (
    
    
    ).
  • Trans-Isomer (Anti-like): The C-F and C-O bonds are spatially separated (

    
    ).[1] While sterically less crowded, this isomer lacks the stabilizing IMHB and exposes both polar groups to the solvent, resulting in higher aqueous solubility but lower membrane permeability compared to the cis isomer.
    
DOT Diagram: Conformational Logic

The following diagram illustrates the stereoelectronic relationships governing the stability of these analogs.

G cluster_0 Stereoelectronic Forces cluster_1 Isomeric Outcomes Gauche Gauche Effect (Sigma(C-H) -> Sigma*(C-F)) Cis Cis-2-Fluorocyclopentan-1-ol (Pseudorotation: Envelope) Gauche->Cis Stabilizes IMHB Intramolecular H-Bond (O-H ... F) IMHB->Cis Stabilizes (Closed State) Steric Steric Repulsion (F vs OH) Trans Trans-2-Fluorocyclopentan-1-ol (Pseudorotation: Twist) Steric->Trans Favors Bioactivity_1 Membrane Permeability Cis->Bioactivity_1 High Permeability (Masked Polarity) Bioactivity_2 Solvent Interaction Trans->Bioactivity_2 High Solubility (Exposed Polarity)

Caption: Stereoelectronic forces driving the conformational preference and resulting physicochemical properties of Cis- vs. Trans-2-fluorocyclopentan-1-ol.

Comparative Analysis: F vs. Cl vs. H

The following table contrasts the 2-fluoro analog with its direct competitors. Note the distinct shift in pKa and lipophilicity (LogP) driven by the fluorine atom.

Property2-Fluoro Analog 2-Chloro Analog Des-Fluoro (Cyclopentanol) Implication for Drug Design
Atomic Radius (Van der Waals) 1.47 Å1.75 Å1.20 Å (H)F is a bioisostere of H and OH; Cl is sterically demanding.[1]
C-X Bond Length 1.35 Å1.77 Å1.09 Å (C-H)F creates a compact dipole; Cl extends the steric footprint.
Electronegativity (Pauling) 3.983.162.20F strongly polarizes the adjacent C-H and O-H bonds.
Hydroxyl pKa ~14.5~15.0~16.0F increases acidity of the OH group, strengthening H-bond donor capability.
LogP (Calc.) 0.901.100.75F increases lipophilicity vs H, but less than Cl. Cis-F can boost LogD via IMHB.
Conformational Bias Strong Gauche PreferenceWeak/No Gauche PreferenceFlexibleF locks the ring conformation; Cl prefers anti to avoid sterics.

Data Interpretation:

  • Acidity: The electron-withdrawing nature of fluorine lowers the pKa of the vicinal alcohol by ~1-1.5 units compared to cyclopentanol. This makes the 2-fluoro analog a superior Hydrogen Bond Donor (HBD) for interacting with receptor pockets (e.g., aspartate/glutamate residues).[1]

  • Permeability: While 2-chlorocyclopentanol is more lipophilic (higher LogP), it lacks the metabolic stability of the C-F bond. The 2-fluoro analog offers a "Goldilocks" zone: enhanced permeability without the metabolic liability of a C-Cl or C-H bond.[1]

Experimental Protocols

Protocol A: Synthesis of Trans-2-Fluorocyclopentan-1-ol

Target: Accessing the thermodynamically stable trans-isomer via nucleophilic ring opening.[1]

Reagents: Cyclopentene oxide, Olah's Reagent (Pyridine


 9HF) or Et

N

3HF. Mechanism: S

2-type anti-attack.[1]
  • Preparation: In a polyethylene or Teflon flask (glass is incompatible with HF), dissolve cyclopentene oxide (10 mmol) in dry dichloromethane (DCM, 20 mL).

  • Addition: Cool to 0°C. Dropwise add Pyridine

    
     9HF (12 mmol) over 15 minutes. Caution: HF is extremely toxic and corrosive.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with KMnO

    
    ).[1]
    
  • Quench: Pour the reaction mixture carefully into ice-cold saturated aqueous NaHCO

    
    . Stir until gas evolution ceases.
    
  • Extraction: Extract with DCM (

    
     mL). Dry organics over MgSO
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Silica, Hexanes/EtOAc 8:2) yields trans-2-fluorocyclopentan-1-ol as a colorless oil.[1]

Protocol B: Enzymatic Resolution for Enantiopure Cis-Analogs

Target: Accessing the chiral cis-isomer for specific receptor binding.[1]

Reagents: Candida antarctica Lipase B (CAL-B), Vinyl Acetate.[1]

  • Substrate: Start with racemic cis-2-fluorocyclopentan-1-ol (accessible via reduction of 2-fluorocyclopentanone).[1]

  • Acylation: Dissolve the racemate (5 mmol) in diisopropyl ether (25 mL). Add vinyl acetate (15 mmol) and immobilized CAL-B (100 mg).[1]

  • Incubation: Shake at 30°C for 24-48 hours. Monitor conversion by chiral GC or HPLC.

  • Workup: Filter off the enzyme. Evaporate solvent.

  • Separation: Separate the unreacted alcohol (Enantiomer A) from the ester (Enantiomer B) via column chromatography.

  • Hydrolysis: Hydrolyze the ester (K

    
    CO
    
    
    
    /MeOH) to retrieve Enantiomer B.
Protocol C: NMR Conformational Analysis

Objective: Determine the ring pucker and relative stereochemistry.

  • Sample Prep: Dissolve 5 mg of the analog in 0.6 mL CDCl

    
     (for H-bonding studies, use non-polar C
    
    
    
    D
    
    
    to prevent solvent competition).
  • Acquisition: Acquire

    
    H, 
    
    
    
    F, and
    
    
    F-decoupled
    
    
    H spectra.
  • Coupling Constant Analysis (

    
    ): 
    
    • Trans-Isomer: Typically displays a larger vicinal coupling constant (

      
       Hz) if the F and H are anti-periplanar (diaxial-like).[1]
      
    • Cis-Isomer: Displays a smaller vicinal coupling (

      
       Hz) due to the gauche relationship between the geminal proton and the fluorine.[1]
      
  • HO-F Interaction: Look for the hydroxyl proton signal.[1] In the cis isomer, the OH signal may appear as a doublet (coupling to F) and will be downfield shifted due to descreening from the IMHB.

Synthesis Workflow Visualization

Synthesis cluster_chem Chemical Route (Racemic Trans) cluster_enz Enzymatic Route (Chiral Cis) Start Cyclopentene Oxide Step1 Ring Opening (Pyridine-HF) Start->Step1 Step2 Reduction (NaBH4) Start->Step2 Via Ketone Product1 Trans-2-Fluorocyclopentan-1-ol (Racemic) Step1->Product1 Step3 Kinetic Resolution (CAL-B + Vinyl Acetate) Step2->Step3 Racemic Cis Product2 (1R,2S)-Cis-2-Fluorocyclopentan-1-ol (Enantiopure) Step3->Product2

Caption: Synthetic pathways to access distinct stereochemical outcomes of the 2-fluorocyclopentan-1-ol scaffold.

References

  • Enzymatic Synthesis of Fluorocyclopentanols: Title: Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Source: Arkivoc (2008).[1] URL:[Link][1]

  • The Gauche Effect & Conformational Analysis: Title: The gauche effect in fluorinated alkylammonium salts and acyclic systems. Source: Beilstein Journal of Organic Chemistry (2013). URL:[Link][1]

  • Intramolecular Hydrogen Bonding in Fluorohydrins: Title: Intramolecular OH[1][2][3]···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins. Source: PMC - NCBI (2015).[1] URL:[Link]

  • PubChem Compound Summary (Trans-2-Fluorocyclopentan-1-ol): Title: (1R,2R)-2-Fluorocyclopentan-1-ol Compound Summary. Source: National Library of Medicine.[4] URL:[Link][1]

Sources

Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 2-Fluorocyclopentan-1-ol Containing Molecules

For researchers, scientists, and drug development professionals, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. The fluorinated cyclopentane...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. The fluorinated cyclopentane scaffold, particularly 2-fluorocyclopentan-1-ol, has emerged as a valuable building block in medicinal chemistry, offering a unique combination of conformational rigidity and metabolic stability.[1][2] This guide provides an in-depth technical comparison of the reported in vitro and in vivo activities of molecules incorporating this key structural motif, offering insights into the critical transition from benchtop to preclinical studies.

The Significance of the 2-Fluorocyclopentan-1-ol Scaffold

The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacological properties, including lipophilicity, pKa, and metabolic stability.[1] The 2-fluorocyclopentan-1-ol moiety, with its defined stereochemistry, provides a rigid framework that can orient functional groups for optimal interaction with biological targets. This has led to its exploration in a variety of therapeutic areas, from antibacterial agents to imaging probes.

In Vitro Activity: The Proving Ground

In vitro assays are the initial litmus test for any new chemical entity, providing crucial data on its potency, selectivity, and mechanism of action at the molecular and cellular level. Molecules containing the 2-fluorocyclopentan-1-ol scaffold have been evaluated in a range of in vitro systems.

Comparative In Vitro Activity Data
Compound ClassTarget/OrganismKey In Vitro AssayReported Activity (IC₅₀/MIC)Reference
Quinolone AntibacterialsGram-Positive Bacteria (e.g., MRSA, PRSP)Minimum Inhibitory Concentration (MIC)Potent activity, often ≥4 times more potent than ciprofloxacin.[3]
Kinase InhibitorsVEGFR-2 KinaseBiochemical Kinase AssayPotent inhibition.[4]
PET Imaging AgentsAmino Acid Transporters (System L and ASC)Cellular Uptake Assays (e.g., in 9L gliosarcoma cells)Significant transport via System L.[5]
MraY InhibitorsStaphylococcus aureusUMP-Glo™ Glycosyltransferase AssayDose-dependent inhibition.[6]

Expert Insights: The selection of the appropriate in vitro assay is paramount. For antibacterial agents, determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant strains is the gold standard. In the case of kinase inhibitors, a biochemical assay using the purified enzyme provides a direct measure of target engagement, which should be followed by cell-based assays to assess activity in a more biologically relevant context.

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a standardized method for determining the in vitro antibacterial activity of novel compounds.

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain (e.g., Staphylococcus aureus) on an appropriate agar plate (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.

    • Select 3-5 isolated colonies and suspend them in a sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

In Vivo Activity: The Reality Check

While in vitro data is essential, it does not always translate to in vivo efficacy.[7] Animal models are indispensable for evaluating the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), tolerability, and therapeutic potential of a drug candidate in a complex biological system.

Comparative In Vivo Activity Data
Compound ClassAnimal ModelKey In Vivo EndpointReported OutcomeReference
Quinolone AntibacterialsMurine infection modelsReduction in bacterial burden, survival rateFavorable preliminary toxicological and nonclinical pharmacokinetic profiles.[3]
Kinase InhibitorsHuman tumor xenograft models (mice)Tumor growth inhibitionRobust preclinical in vivo activity.[4]
PET Imaging AgentsRats with intracranial 9L gliosarcomaTumor-to-brain tissue ratioRatios of up to 2.8.[5]
Antiviral GlycosidesMice infected with Influenza A (H1N1 and H5N1)Survival rate, reduction in viral titerCompound 9c achieved full protection from H1N1 and 80% from H5N1.[8]

Expert Insights: The disconnect between in vitro and in vivo results often stems from poor pharmacokinetic properties. A compound may be highly potent in an assay but have low oral bioavailability, rapid metabolism, or poor tissue penetration, rendering it ineffective in a living organism. Therefore, early assessment of ADME properties is critical for project success.

Detailed Experimental Protocol: Murine Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a test compound against a human tumor xenograft in mice.

  • Cell Culture and Implantation:

    • Culture human tumor cells (e.g., U87 glioblastoma) under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).

    • Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the tumor dimensions with calipers.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamic biomarker analysis).

Visualizing the Path: From Mechanism to Workflow

To better understand the context of these studies, the following diagrams illustrate a representative signaling pathway and a typical drug discovery workflow.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Molecule 2-Fluorocyclopentan-1-ol Containing Inhibitor Molecule->VEGFR2 Inhibits

Caption: A simplified diagram of the VEGFR-2 signaling pathway, a target for some 2-fluorocyclopentan-1-ol containing molecules.

G cluster_1 Drug Discovery Workflow A Compound Synthesis (2-Fluorocyclopentan-1-ol scaffold) B In Vitro Screening (e.g., MIC, Kinase Assay) A->B Initial Evaluation C Lead Optimization (SAR Studies) B->C Identify Hits C->B Iterative Design D In Vivo Efficacy (e.g., Xenograft Model) C->D Select Candidate E Preclinical Development D->E Demonstrate Proof-of-Concept

Caption: A generalized workflow for the discovery and development of novel therapeutics.

Conclusion

The 2-fluorocyclopentan-1-ol scaffold continues to be a promising starting point for the design of novel therapeutic agents. This guide highlights the critical importance of a multiparametric approach, integrating robust in vitro assays with well-designed in vivo models. By understanding the nuances of both systems and the potential for discordance, researchers can more effectively navigate the complex path from chemical synthesis to preclinical validation. The successful translation of in vitro potency to in vivo efficacy remains the ultimate goal, and a thorough understanding of the principles outlined herein is essential for achieving that objective.

References

  • Bhida, R. S., et al. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][5][9][10]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of Medicinal Chemistry, 49(7), 2143-6. [Link]

  • Bobovskyi, B. V., et al. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Demchuk, O. P., et al. (2026). Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. ChemRxiv. [Link]

  • Hayakawa, I., et al. (2003). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. Journal of Medicinal Chemistry, 46(6), 1005-15. [Link]

  • Lee, B., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. National Institutes of Health. [Link]

  • Shishkina, S. V., et al. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Shourt, C. A., et al. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Medicinal Chemistry Letters, 3(1), 58-62. [Link]

  • Waterfield, C. J., et al. (1997). Correlations between in vivo and in vitro effects of toxic compounds: Studies with hydrazine. Toxicology in Vitro, 11(3), 217-27. [Link]

  • Youssef, A. S., et al. (2022). In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. Pharmaceuticals (Basel), 15(3), 359. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2-Fluorocyclopentan-1-ol

[1] Executive Summary & Hazard Profile 2-Fluorocyclopentan-1-ol (CAS: 13378-44-4) presents a dual-hazard profile common to fluorohydrins: it is both a flammable solvent and a source of hydrofluoric acid (HF) upon thermal...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Profile

2-Fluorocyclopentan-1-ol (CAS: 13378-44-4) presents a dual-hazard profile common to fluorohydrins: it is both a flammable solvent and a source of hydrofluoric acid (HF) upon thermal decomposition.[1] Unlike standard organic alcohols (e.g., ethanol), this compound cannot be disposed of via standard non-halogenated waste streams due to the resilience of the C-F bond and the toxicity of its combustion byproducts.

Immediate Hazard Data:

Property Specification Operational Implication
GHS Classification Flammable Liquid (Cat 3/4), Skin/Eye Irritant (Cat 2) Requires grounding during transfer; PPE mandatory.[1][2]
Flash Point ~50–60°C (Est.)[1] Classed as Ignitable Waste (D001).[1][3]
Decomposition Releases HF, CO, CO₂ DO NOT INCINERATE ON-SITE. Requires commercial thermal oxidation with acid scrubbing.[1]

| Reactivity | Incompatible with Alkali Metals, Strong Oxidizers | Risk of hydrogen evolution or uncontrolled oxidation.[1] |

The Core Directive: Segregation Strategy

As a researcher, your primary logistical responsibility is waste stream segregation . The presence of the fluorine atom dictates the disposal pathway.

The "Halogenated" Rule

You must classify 2-Fluorocyclopentan-1-ol as Halogenated Organic Waste .[1]

  • Why? Standard incinerators designed for non-halogenated solvents (methanol, acetone) often lack the wet scrubbers necessary to neutralize acid gases. Burning fluorinated compounds in these units releases corrosive HF gas, damaging the facility's infrastructure and violating EPA emission standards.

  • The Fluorine Nuance: While many facilities combine Cl, Br, and F waste, some advanced waste handlers request specific segregation for fluorinated compounds due to the formation of calcium fluoride (CaF₂) sludge in scrubbers. Action: Verify if your EHS department requires a dedicated "Fluorinated" container; otherwise, use the standard "Halogenated" stream.

Step-by-Step Disposal Workflow

Phase 1: Bench-Level Collection[1]
  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers.[1] Avoid metal cans if the waste is acidic or likely to degrade, though standard solvent safety cans are generally acceptable if the pH is neutral.

  • Chemical Deactivation (If applicable): If the alcohol was used as a reactant with active species (e.g., thionyl chloride), quench the reaction mixture fully before transferring to waste. Self-Validating Step: Check pH of the waste; it should be pH 5–9 before sealing.[1]

  • Labeling:

    • Primary Constituent: 2-Fluorocyclopentan-1-ol.[1][4]

    • Hazard Checkboxes: [x] Flammable, [x] Toxic/Irritant, [x] Halogenated.[1]

    • Concentration: Estimate % volume (e.g., "5% in Dichloromethane").

Phase 2: Waste Accumulation Area (Satellite)[1][5]
  • Secondary Containment: Store the waste container in a secondary tray capable of holding 110% of the container's volume.

  • Vapor Control: Ensure the cap is vapor-tight. Do not use parafilm as a primary seal; use a screw cap with a chemically resistant liner (PTFE).[1]

  • Compatibility Check: Do not store adjacent to "Oxidizing Acids" (e.g., Nitric Acid waste).[1]

Phase 3: Final Disposal (EHS/Contractor)

The waste will eventually be transported to a TSDF (Treatment, Storage, and Disposal Facility).[1] The standard method is High-Temperature Incineration with caustic scrubbing.[1]

Decision Logic & Workflow Visualization

The following diagram outlines the critical decision nodes for handling this specific fluorohydrin.

DisposalProtocol Start Waste Generation: 2-Fluorocyclopentan-1-ol CheckMix Is it mixed with other solvents? Start->CheckMix AnalyzeMix Identify Co-Solvents CheckMix->AnalyzeMix Yes Segregation CRITICAL DECISION: Select Waste Stream CheckMix->Segregation No (Pure) IsHalo Are co-solvents Halogenated? AnalyzeMix->IsHalo IsHalo->Segregation Yes or No (Fluorine dictates path) StreamHalo Stream A: Halogenated Solvents (Standard) Segregation->StreamHalo Standard Protocol StreamFluoro Stream B: Fluorinated Specific (High Purity/Strict EHS) Segregation->StreamFluoro If >5L or Strict EHS Labeling Labeling Requirements: 1. Full Chemical Name 2. 'FLAMMABLE' 3. 'HALOGENATED' StreamHalo->Labeling StreamFluoro->Labeling Storage Satellite Accumulation: Secondary Containment Grounding Required Labeling->Storage

Caption: Operational decision tree for segregating 2-fluorocyclopentan-1-ol waste streams.

Emergency Procedures (Spill & Exposure)

Spill Response (< 500 mL)
  • Evacuate & Ventilate: Remove ignition sources immediately. The flash point is low enough that static discharge can ignite vapors.[1]

  • PPE: Wear butyl rubber or Viton gloves (standard nitrile offers only splash protection against fluorinated solvents) and safety goggles.[1]

  • Absorb: Use an inert absorbent (vermiculite or sand).[1]

    • Contraindication: Do NOT use sawdust or paper towels; these increase surface area and flammability.[1]

  • Disposal of Debris: All contaminated absorbent must be treated as Hazardous Solid Waste (Halogenated) .[1]

Fire Scenario
  • Extinguishing Media: Alcohol-resistant foam, Dry chemical, or CO₂.[1][5][6]

  • Hazard Warning: Firefighters must wear full SCBA.[1] The thermal decomposition of this molecule generates Hydrogen Fluoride (HF) gas, which causes deep tissue burns and systemic toxicity upon inhalation.

Regulatory Compliance (US/EU Context)

Regulatory BodyCode/ClassificationRequirement
EPA (RCRA) D001 (Ignitable)Must be treated as hazardous waste.[1]
EPA (RCRA) F-Codes (Potential)If spent solvent mixture contains >10% listed solvents (e.g., DCM, Methanol), F001-F005 codes may apply [1].[1]
DOT (Transport) UN 1987 or UN 1993"Alcohols, n.o.s." or "Flammable Liquid, n.o.s."[1] (contains 2-fluorocyclopentan-1-ol).[1][4][7][8]
EU Waste Code 07 01 03 *Organic halogenated solvents, washing liquids, and mother liquors.[1]

References

  • U.S. Environmental Protection Agency (EPA). Definition of Solid Waste and Hazardous Waste Recycling.[1] RCRA Regulations Title 40 CFR Part 261.[1][3] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15261630, 2-Fluorocyclopentan-1-ol.[1] PubChem.[1][4][8] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][6][9] Available at: [Link][1]

Sources

Handling

Personal protective equipment for handling 2-FLUOROCYCLOPENTAN-1-OL

Executive Summary & Chemical Context 2-Fluorocyclopentan-1-ol (CAS: 13378-44-4 / 1425-06-5) is a chiral fluorinated building block used frequently in structure-activity relationship (SAR) studies to modulate pKa and meta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Fluorocyclopentan-1-ol (CAS: 13378-44-4 / 1425-06-5) is a chiral fluorinated building block used frequently in structure-activity relationship (SAR) studies to modulate pKa and metabolic stability.

While often treated as a generic organic solvent, the introduction of the fluorine atom at the


-position to the hydroxyl group creates unique safety parameters. Unlike its non-fluorinated analog (cyclopentanol), this compound possesses enhanced lipophilicity , increasing the rate of dermal absorption. Furthermore, while the C-F bond is metabolically stable, thermal decomposition (fire)  releases toxic Hydrogen Fluoride (HF) gas, necessitating specific emergency protocols distinct from standard alcohols.

Immediate Hazard Profile:

  • Flammability: Flash Point ~40–60°C (Category 3 Flammable Liquid).

  • Health: Skin/Eye Irritant (H315, H319); Potential for rapid dermal absorption.

  • Reactivity: Stable under ambient conditions; incompatible with strong oxidizers and acid chlorides.[1]

Physicochemical Risk Assessment (The "Why")

Effective risk mitigation requires understanding the molecule's behavior, not just reading the SDS.

PropertySafety Implication

-Fluorine Substitution
Increases acidity of the -OH group and lipophilicity. Result: Faster skin permeation than cyclopentanol; standard latex gloves are insufficient.
Vapor Density > 1 Vapors are heavier than air. Result: Vapors accumulate in low spots (sinks, floor drains), creating invisible flash-fire hazards.
Combustion Products Burning produces CO, CO

, and HF (Hydrogen Fluoride) . Result: Firefighting requires SCBA; standard cloth masks offer zero protection against combustion byproducts.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Synthesis Scale (1g – 100g) . For pilot plant (>1kg) operations, consult a specific process hazard analysis (PHA).

PPE Decision Logic

The following diagram illustrates the decision workflow for selecting PPE based on interaction type.

PPE_Selection Start Task Assessment Volume Volume / State Start->Volume Small < 10mL (Analytical) Volume->Small Large > 10mL or Synthesis Volume->Large StdPPE Standard PPE: Nitrile (5mil) + Safety Glasses Small->StdPPE Splash Splash Risk? Large->Splash No No Splash->No Closed System Yes Yes Splash->Yes Open Transfer Spill Spill Splash->Spill Emergency HighPPE Enhanced PPE: Double Nitrile + Goggles + Nomex Coat BarrierPPE Spill Response: Silver Shield/Laminate + Face Shield No->StdPPE Yes->HighPPE Spill->BarrierPPE

Figure 1: PPE Selection Logic. Select gear based on the potential for exposure volume and duration.

Detailed PPE Specifications
Body ZoneRecommended GearTechnical Justification
Hand Protection Primary: Nitrile (min 0.11mm / 5 mil).Secondary (High Risk): Double-gloving (colored indicator under-glove).Spill Cleanup: Silver Shield® (Laminate).Fluorinated organics can degrade latex. Nitrile offers good splash resistance, but breakthrough times decrease with fluorine substitution. Laminate is required for immersion.
Eye/Face Standard: Chemical Splash Goggles (Indirect Vent).Prohibited: Safety glasses with side shields (for synthesis).The H319 rating (Serious Eye Irritation) implies reversible but painful damage. Vapors can bypass safety glasses; goggles seal the ocular area.
Respiratory Engineering Control: Fume Hood (Face velocity 80-100 fpm).Respirator: Half-mask with OV/AG (Organic Vapor/Acid Gas) cartridges.The "Acid Gas" component is a precautionary measure against potential trace HF impurities or decomposition products, though OV is sufficient for the pure alcohol.
Body Lab Coat: 100% Cotton or Nomex (Flame Resistant).Prohibited: Synthetic blends (Polyester/Rayon).In a flash fire, synthetics melt into the skin. Cotton burns away; Nomex self-extinguishes.

Operational Protocols

Workflow: Safe Transfer & Weighing

Context: The highest risk of exposure occurs during the transfer of liquid from stock bottles to reaction vessels.

  • Static Grounding: Ensure the balance and receiving flask are grounded. Fluorinated alcohols can generate static charge during flow.

  • Atmosphere: Perform all weighing inside a functioning fume hood.

  • Technique:

    • Use a positive-displacement pipette or glass syringe for transfer (avoids dripping common with air-displacement pipettes due to low surface tension).

    • Do not pour directly from a drum/large bottle. Decant into a secondary beaker first.

  • Decontamination: Immediately wipe the balance area with a chemically compatible wipe. Dispose of the wipe in the Solid Hazardous Waste bin (do not trash).

Emergency Response: Spill Management

Context: A 50mL spill of 2-Fluorocyclopentan-1-ol is a flammability hazard and a respiratory irritant.

Spill_Response Alert Spill Detected Assess Assess Volume Alert->Assess Minor Minor (< 50mL) Assess->Minor Major Major (> 50mL) Assess->Major PPE_Check Don Silver Shield Gloves + Goggles Minor->PPE_Check Evacuate Evacuate Lab Call EHS Major->Evacuate Absorb Apply Absorbent (Vermiculite/Sand) Dispose Bag as Halogenated Solvent Waste Absorb->Dispose PPE_Check->Absorb

Figure 2: Spill Response Workflow. Note the distinction between minor spills (manageable by lab staff) and major spills (requiring evacuation).

Critical Spill Note: Do not use standard paper towels for large spills; the high surface area can increase evaporation rates and flammability. Use inert absorbents (vermiculite, sand, or commercial solvent pads).

Disposal & Environmental Compliance

Proper disposal is critical due to the halogen content. Mixing this with non-halogenated solvents can triple disposal costs for your facility.

Waste StreamClassificationContainer Labeling
Liquid Waste Halogenated Organic Solvent Must list: "2-Fluorocyclopentan-1-ol". Check "Contains Halogens" box.
Solid Waste Hazardous Debris Contaminated gloves, wipes, and pipettes. Do not place in regular trash.
Rinsate Halogenated Solvent First rinse of the reaction vessel must go to Halogenated waste. Second/Third rinse (acetone/water) can go to Non-Halogenated only if <0.1% halogen content (check local EHS rules).

Why Segregate? Non-halogenated solvents are often used as fuel blending (recycled for energy).[2] Halogenated solvents must be incinerated with flue gas scrubbing to capture the corrosive HF/HCl gases produced. Contaminating a fuel blending drum with fluorinated compounds violates EPA/local regulations and damages incinerator linings.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15261630, (1R,2R)-2-Fluorocyclopentan-1-ol. Retrieved from [Link]

  • University of California, Berkeley (EH&S). Glove Selection Guide: Fluorinated Hydrocarbons. Retrieved from [Link]

Sources

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